molecular formula C9H12N2O B1266060 N-(3-Aminophenyl)propanamide CAS No. 22987-10-6

N-(3-Aminophenyl)propanamide

Cat. No.: B1266060
CAS No.: 22987-10-6
M. Wt: 164.2 g/mol
InChI Key: VGDKCRMZIWPMPW-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)propanamide is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.208 g/mol . Its CAS Registry Number is 22987-10-6 . This compound is identified for its utility in analytical chemistry and pharmaceutical research. One of its primary documented research applications is in high-performance liquid chromatography (HPLC) method development . It can be successfully separated and analyzed using reverse-phase (RP) HPLC, for instance, on a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid . This method is scalable and can be adapted for the isolation of impurities in preparative separation, making it a valuable tool for purification workflows . Furthermore, the analytical methods for this compound are also compatible with pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion of potential new drugs . For mass spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase can be substituted with formic acid . This product is intended for research purposes only and is not meant for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to contact the supplier for the most current application data and to verify the suitability of this product for their specific experimental needs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminophenyl)propanamide
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InChI

InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDKCRMZIWPMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9044877
Record name N-(3-Aminophenyl)propanamide
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22987-10-6
Record name N-(3-Aminophenyl)propanamide
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Record name N-(3-Aminophenyl)propanamide
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Record name Propanamide, N-(3-aminophenyl)-
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Record name N-(3-Aminophenyl)propanamide
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Record name N-(3-aminophenyl)propionamide
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Record name N-(3-AMINOPHENYL)PROPANAMIDE
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Foundational & Exploratory

N-(3-Aminophenyl)propanamide physicochemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of N-(3-Aminophenyl)propanamide

Introduction

This compound, also known as 3'-aminopropionanilide, is an organic compound with the chemical formula C9H12N2O.[1] It features a propanamide group attached to an aminophenyl ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research.[1][2] Its structure suggests potential applications as a building block in organic synthesis and for the development of novel therapeutic agents, including those with antitumor activity.[1][2] Understanding the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview of its core physicochemical properties and the experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C9H12N2O[1][2][3]
Molecular Weight 164.20 g/mol [3][4]
CAS Number 22987-10-6[1][3]
Appearance Solid, gray powder[1][3]
Melting Point 92-96 °C[3][5]
Boiling Point 392.0 ± 25.0 °C (Predicted)[5]
Water Solubility Sparingly soluble[1]
pKa 14.82 ± 0.70 (Predicted)[1][5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a glass capillary tube to a height of 1-2 mm.[6][7] The tube is tapped gently to ensure the sample is compact at the sealed bottom.[7][8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a DigiMelt or a Thiele tube setup, adjacent to a calibrated thermometer.[8]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[8]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a transparent liquid.[9] This range is reported as the melting point.[9] For unknown compounds, a rapid initial heating can be performed to find an approximate range before a more precise, slower measurement is conducted.[8]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10][11]

Methodology:

  • System Preparation: An excess amount of solid this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Analysis: The concentration of this compound in the clear, saturated supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Result Expression: Solubility is typically expressed in units such as mg/mL or mol/L at the specified temperature.[12]

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is essential for predicting the ionization state of a molecule at different pH levels, which significantly impacts solubility, absorption, and receptor binding.

Methodology:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[13] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[13]

  • Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.[13] The system is purged with nitrogen to remove dissolved CO2.[13]

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a burette.[13]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]

  • Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[14]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key factor in predicting its membrane permeability and overall ADME properties.[15]

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and water (or a pH 7.4 phosphate buffer for LogD measurement) are mixed and allowed to mutually saturate for 24 hours.[16][17] The two phases are then separated.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.

  • Equilibration: The mixture is agitated for a set period (e.g., 1 hour) to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.[16]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Analysis: A sample is carefully taken from each phase, and the concentration of the compound is determined using an appropriate analytical technique like HPLC-UV.[16]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[15]

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Data Integration & Application start Compound Synthesis & Purification identity Identity Confirmation (NMR, MS) start->identity purity Purity Analysis (HPLC, LC-MS) identity->purity mp Melting Point (Capillary Method) purity->mp sol Aqueous Solubility (Shake-Flask) purity->sol pka pKa Determination (Potentiometric Titration) purity->pka logp LogP/LogD (Octanol-Water Partition) purity->logp data_analysis Data Analysis & Property Summary mp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis adme_prediction ADME Profiling & Drug-Likeness Assessment data_analysis->adme_prediction end_point Inform Drug Development (Formulation, Dosing) adme_prediction->end_point

Caption: General workflow for physicochemical characterization of a research compound.

References

An In-depth Technical Guide to N-(3-Aminophenyl)propanamide (CAS 22987-10-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological activities of N-(3-Aminophenyl)propanamide, a versatile chemical intermediate with applications in organic synthesis and pharmaceutical research.

Core Properties and Data

This compound is a solid organic compound that serves as a valuable building block in various chemical syntheses.[1][2] Its structure, featuring both an amine and an amide functional group attached to a phenyl ring, makes it a key intermediate in the development of more complex molecules, including those with potential therapeutic applications.[3][4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The compound is a solid at room temperature and is sparingly soluble in water, with moderate solubility anticipated in polar organic solvents due to its capacity for hydrogen bonding.[2][4]

PropertyValueReference(s)
CAS Number 22987-10-6[2]
Molecular Formula C₉H₁₂N₂O[2]
Molecular Weight 164.20 g/mol
Appearance Gray or white solid powder[2]
Melting Point 92-96 °C
Boiling Point 392.0 ± 25.0 °C (Predicted)[2]
pKa 14.82 ± 0.70 (Predicted)[2]
Solubility Sparingly soluble in water[2]
Identifiers
Identifier TypeIdentifierReference(s)
IUPAC Name This compound[5]
InChI InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12)[5]
InChIKey VGDKCRMZIWPMPW-UHFFFAOYSA-N[5]
Canonical SMILES CCC(=O)NC1=CC=CC(=C1)N[5]
Synonyms 3'-Aminopropionanilide, m-Aminopropionanilide, N-(3-Aminophenyl)propionamide[2][4]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and logical synthetic route involves the acylation of m-phenylenediamine with propionyl chloride or a related propionylating agent.

Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis of this compound.

Objective: To synthesize this compound via the acylation of m-phenylenediamine.

Materials:

  • m-Phenylenediamine

  • Propionyl chloride

  • A suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-phenylenediamine (1.0 equivalent) in the chosen aprotic solvent.

  • Add the base (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress should be monitored by Thin Layer Chromatography (TLC)).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents m-Phenylenediamine Propionyl Chloride Base (e.g., TEA) flask Round-Bottom Flask (Inert Atmosphere, 0 °C) reagents->flask solvent Aprotic Solvent (e.g., DCM) solvent->flask addition Slow addition of Propionyl Chloride flask->addition stirring Stir at Room Temperature (Monitor by TLC) addition->stirring quench Quench with NaHCO₃ (aq) stirring->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude this compound concentrate->crude_product G compound This compound (or derivative) hdac Histone Deacetylase (HDAC) compound->hdac Inhibition histones Histones hdac->histones Deacetylation chromatin Chromatin histones->chromatin Compaction acetyl_groups Acetyl Groups acetyl_groups->histones Acetylation transcription Gene Transcription chromatin->transcription Repression cell_cycle_arrest Cell Cycle Arrest transcription->cell_cycle_arrest apoptosis Apoptosis transcription->apoptosis

References

An In-depth Technical Guide to N-(3-Aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(3-Aminophenyl)propanamide, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological significance. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Core Compound Data

This compound is an organic compound featuring a propanamide group attached to an aminophenyl ring. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

PropertyDataCitation(s)
Molecular Formula C9H12N2O[1][2]
Molecular Weight 164.20 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 22987-10-6[1][2]
Canonical SMILES CCC(=O)NC1=CC=CC(=C1)N[1]
InChI Key VGDKCRMZIWPMPW-UHFFFAOYSA-N[1]
Appearance Solid
Melting Point 92-96 °C

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the acylation of 3-aminoaniline (m-phenylenediamine) with propanoyl chloride. An alternative route involves the reduction of N-(3-nitrophenyl)propanamide.

Method 1: Acylation of 3-Aminoaniline

This protocol describes the direct acylation of 3-aminoaniline.

Materials:

  • 3-Aminoaniline (1.0 equivalent)

  • Propanoyl chloride (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine or pyridine (1.2 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Dissolve 3-aminoaniline in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base such as triethylamine or pyridine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add propanoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Method 2: Reduction of N-(3-nitrophenyl)propanamide

This two-step synthesis involves the initial preparation of N-(3-nitrophenyl)propanamide followed by its reduction.

Step 1: Synthesis of N-(3-nitrophenyl)propanamide

  • Follow the acylation protocol described in Method 1, using 3-nitroaniline as the starting material instead of 3-aminoaniline.

Step 2: Reduction to this compound

  • Dissolve the N-(3-nitrophenyl)propanamide from the previous step in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as described in Method 1.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

1. Thin Layer Chromatography (TLC):

  • Stationary phase: Silica gel plates

  • Mobile phase: A mixture of hexane and ethyl acetate (e.g., 1:1 ratio)

  • Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Proton NMR (¹H NMR): The spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the protons of the propanamide group. For the related compound propanamide, characteristic signals include a triplet around 1.15 ppm (CH3), a quartet around 2.24 ppm (CH2), and a broad singlet for the NH2 protons[3].

  • Carbon-13 NMR (¹³C NMR): The spectrum will show distinct peaks for the carbon atoms of the phenyl ring and the propanamide moiety.

3. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected mass-to-charge ratio ([M+H]⁺) would be approximately 165.1022[1].

Potential Biological Activity and Signaling Pathways

Derivatives of N-(3-aminophenyl) compounds have shown promise as therapeutic agents, particularly in oncology[4]. While the specific mechanism of action for this compound is not extensively documented, related compounds have been shown to induce cell death in cancer cells through apoptosis and autophagy[4]. The diagram below illustrates a hypothetical signaling pathway for the induction of apoptosis by an N-(3-aminophenyl) derivative.

apoptosis_pathway Compound N-(3-Aminophenyl) Propanamide Derivative Cell Cancer Cell Compound->Cell Mitochondrion Mitochondrion Cell->Mitochondrion Stress Signals Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical apoptotic pathway induced by an N-(3-aminophenyl) derivative in a cancer cell.

The workflow for the synthesis and characterization of this compound is a systematic process ensuring the desired product's purity and identity.

synthesis_workflow Start Starting Materials (3-Aminoaniline & Propanoyl Chloride) Reaction Acylation Reaction Start->Reaction Workup Aqueous Workup (Washing & Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, TLC) Purification->Characterization Product Pure this compound Characterization->Product

Caption: General workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Organic Solvent Solubility of N-(3-Aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of N-(3-Aminophenyl)propanamide in organic solvents. While a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this document provides a detailed experimental protocol for determining its thermodynamic solubility. The methodologies outlined herein, primarily the widely accepted shake-flask method coupled with UV-Vis spectrophotometric analysis, are designed to enable researchers to generate reliable and reproducible solubility data. This guide includes a general discussion of the compound's expected solubility characteristics, a step-by-step experimental workflow, and a visual representation of the protocol to ensure clarity and ease of implementation in a laboratory setting.

Introduction

This compound (CAS No: 22987-10-6) is an organic compound featuring both an amide and an aromatic amine functional group.[1] Its structure suggests a moderate degree of polarity and the capacity for hydrogen bonding, which is expected to influence its solubility profile.[1] Generally, it is anticipated to exhibit moderate solubility in polar organic solvents.[1] One source qualitatively describes the compound as being sparingly soluble in water.[2]

A thorough review of publicly available scientific literature and chemical databases did not yield quantitative solubility data for this compound in common organic solvents. The determination of solubility is a critical step in various stages of research and development, including drug discovery, process chemistry, and formulation science, as it impacts bioavailability, reaction kinetics, and purification strategies.[3][4][5]

This guide, therefore, provides a robust and detailed experimental protocol to enable researchers to determine the thermodynamic solubility of this compound in various organic solvents of interest.

Predicted Solubility Profile

The molecular structure of this compound, containing a phenyl ring, an amino group (-NH2), and a propanamide group (-NHC(=O)CH2CH3), allows for the following predictions regarding its solubility:

  • Polar Solvents (e.g., Ethanol, Methanol, Acetone): The presence of the amine and amide groups, which can participate in hydrogen bonding as both donors and acceptors, suggests that this compound will likely exhibit moderate to good solubility in polar protic and aprotic solvents.[1][6]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the polar nature of the amine and amide functionalities.

  • Effect of Acidity/Basicity: The basic amino group means that the compound's solubility may be enhanced in acidic solutions through the formation of a more polar ammonium salt.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol details the "shake-flask" method, which is considered a gold standard for determining the thermodynamic equilibrium solubility of a solid compound.[7][8]

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.[7][9]

3.1. Materials and Equipment

The key parameters and materials for this experimental protocol are summarized in the table below.

Parameter/MaterialDescription
Analyte This compound, solid (powder or crystalline form), of known high purity.
Solvents A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene) of analytical grade.
Apparatus - Analytical balance (accurate to ±0.1 mg)- Glass vials or flasks with screw caps- Orbital shaker or rotator with temperature control- Syringe filters (e.g., 0.22 µm PTFE for organic solvents)- Syringes- Volumetric flasks and pipettes for dilutions
Analytical Instrument UV-Vis Spectrophotometer.
Temperature Control A temperature-controlled environment (e.g., incubator shaker, water bath) is crucial as solubility is temperature-dependent.[7] Typical temperatures are 25°C or 37°C.[9]

3.2. Detailed Methodology

Step 1: Preparation of Calibration Curve

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

  • Standard Solutions: Perform a series of dilutions from the stock solution to create at least five standard solutions of decreasing concentrations.

  • UV-Vis Measurement: Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning one of the standard solutions.

  • Absorbance Readings: Measure the absorbance of each standard solution at the determined λmax.

  • Plotting the Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through the origin, in accordance with the Beer-Lambert Law.[10] This curve will be used to determine the concentration of the unknown saturated samples.

Step 2: Sample Preparation and Equilibration (Shake-Flask Method)

  • Addition of Excess Solute: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3][5]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

Step 3: Analysis of Saturated Solution

  • Filtration: Carefully draw the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the previously prepared calibration curve.

  • UV-Vis Analysis: Measure the absorbance of the diluted filtrate at the λmax.

  • Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

  • Solubility Determination: Multiply the calculated concentration by the dilution factor to determine the final solubility of this compound in the solvent. The result is typically expressed in mg/mL, g/L, or mol/L.

Visualizations

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Solubility_Workflow Workflow for Solubility Determination cluster_0 Part 1: Calibration Curve Preparation cluster_1 Part 2: Sample Equilibration cluster_2 Part 3: Analysis & Calculation A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions (Standard Solutions) A->B C Measure Absorbance of Standards (UV-Vis at λmax) B->C D Plot Absorbance vs. Concentration C->D K Calculate Concentration using Calibration Curve D->K Used for Calculation E Add Excess Compound to Solvent F Agitate for 24-48h (Constant Temperature) E->F G Settle Undissolved Solid F->G H Filter Supernatant (0.22 µm filter) G->H I Dilute Filtrate to Known Volume H->I J Measure Absorbance of Diluted Sample I->J J->K L Determine Final Solubility (Concentration x Dilution Factor) K->L

Caption: Experimental workflow for solubility determination.

Conclusion

References

An In-Depth Technical Guide to the 1H NMR Spectrum of N-(3-Aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of N-(3-Aminophenyl)propanamide. The document outlines the expected chemical shifts, coupling constants, and integration values, supported by a comprehensive experimental protocol and visual diagrams to aid in the interpretation of the spectral data.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The data is summarized in the table below.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-a (CH3)~1.15Triplet (t)~7.53H
H-b (CH2)~2.30Quartet (q)~7.52H
H-c (NH2)~3.65Broad Singlet (br s)-2H
H-2~7.10Singlet (s)-1H
H-4~6.75Doublet (d)~7.81H
H-5~7.05Triplet (t)~7.81H
H-6~6.60Doublet (d)~7.81H
H-d (NH)~9.60Singlet (s)-1H

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Experimental Protocol

The following section details a standard methodology for the acquisition of a 1H NMR spectrum for this compound.

2.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

2.2. NMR Spectrometer Setup and Data Acquisition

  • The 1H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

  • Insert the sample tube into the NMR probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set the appropriate acquisition parameters, including:

    • Pulse angle (typically 90°)

    • Acquisition time (e.g., 2-4 seconds)

    • Relaxation delay (e.g., 1-5 seconds)

    • Number of scans (typically 8-16, depending on sample concentration)

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

  • Integrate the signals and determine the chemical shifts relative to the reference standard (TMS at 0 ppm).

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the assigned protons.

N_3_Aminophenylpropanamide_Structure cluster_amide cluster_aliphatic cluster_aromatic C1 C O1 O C1->O1 N1 N C1->N1 C2 C C1->C2 H_d H(d) N1->H_d aromatic_ring C C-H(2) C-NH₂ C-H(4) C-H(5) C-H(6) N1->aromatic_ring:C1_ar H_b H(b)₂ C2->H_b C3 C C2->C3 H_a H(a)₃ C3->H_a

Caption: Chemical structure of this compound with proton assignments.

Spin-Spin Coupling Pathways

The observed multiplicities in the 1H NMR spectrum arise from spin-spin coupling between neighboring non-equivalent protons. The following diagram illustrates these coupling relationships.

Spin_Spin_Coupling Ha H(a) Hb H(b) Ha->Hb J = ~7.5 Hz H2 H(2) H4 H(4) H5 H(5) H4->H5 J = ~7.8 Hz H6 H(6) H5->H6 J = ~7.8 Hz NH2 NH₂(c) NH NH(d)

Caption: Spin-spin coupling relationships in this compound.

The propanamide side chain exhibits a classic ethyl spin system. The methyl protons (H-a) are split into a triplet by the adjacent methylene protons (H-b). Conversely, the methylene protons (H-b) are split into a quartet by the three methyl protons (H-a).

In the aromatic region, the protons on the phenyl ring exhibit coupling patterns typical of a meta-substituted ring. H-5, being adjacent to both H-4 and H-6, appears as a triplet. H-4 and H-6 each appear as doublets due to coupling with H-5. H-2 is a singlet as it has no adjacent protons to couple with. The amine (NH2) and amide (NH) protons typically appear as broad singlets due to quadrupole broadening and exchange with trace amounts of water, and therefore do not show coupling to other protons.

In-Depth Technical Guide to the FT-IR Spectral Analysis of N-(3-Aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of N-(3-Aminophenyl)propanamide. It details the characteristic vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and illustrates key concepts through logical diagrams.

Introduction to this compound and FT-IR Spectroscopy

This compound is an organic compound featuring a secondary amide linked to an aromatic ring, which also contains a primary amine substituent.[1] Its molecular structure, containing both a primary aromatic amine and a secondary amide, gives rise to a characteristic infrared spectrum that is useful for its identification and characterization.

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[2] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending).[2] An FT-IR spectrum is a plot of this absorption, which serves as a unique molecular "fingerprint."

Predicted FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound is dominated by the vibrational modes of its primary amine (-NH2), secondary amide (-CONH-), and aromatic ring. The following table summarizes the expected characteristic absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3400 - 3300Medium-StrongAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)[3][4]
3370 - 3170MediumN-H StretchSecondary Amide (-NH-)[5]
3100 - 3000Weak-MediumAromatic C-H StretchAromatic Ring
2960 - 2850WeakAliphatic C-H StretchPropanamide alkyl chain
1680 - 1630StrongC=O Stretch (Amide I band)Secondary Amide (-CONH-)[5][6]
1650 - 1580MediumN-H BendPrimary Amine (-NH₂)[4]
1596 - 1455Medium-StrongC=C StretchAromatic Ring[7]
~1550Medium-StrongN-H Bend & C-N Stretch (Amide II band)Secondary Amide (-CONH-)[8]
1335 - 1250Medium-StrongAromatic C-N StretchAryl-Amine[4]
910 - 665Strong, BroadN-H WagPrimary & Secondary Amine/Amide[4]

Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality infrared spectrum of this compound for qualitative analysis.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • This compound, solid powder.

  • Spatula.

  • Isopropyl alcohol or other suitable solvent for cleaning.

  • Lint-free wipes.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference (H₂O and CO₂).

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropyl alcohol and allow it to dry completely.

    • Lower the ATR press to ensure good contact with the empty crystal.

    • Collect a background spectrum. This scan measures the ambient conditions and instrument response, which will be automatically subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Retract the ATR press.

    • Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Lower the ATR press arm until it makes firm and even contact with the sample powder. Apply consistent pressure to ensure good optical contact between the sample and the crystal.

    • Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[2]

  • Data Processing and Analysis:

    • The instrument software will automatically perform a Fourier transform on the interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[2]

    • Perform baseline correction and spectral smoothing if necessary.

    • Label the significant peaks and compare their positions with the expected values in the data table to confirm the presence of the key functional groups.

  • Cleaning:

    • After analysis, retract the press arm and carefully remove the sample powder from the ATR crystal using a soft brush or wipe.

    • Clean the crystal surface thoroughly with a solvent-dampened, lint-free wipe to prepare for the next sample.

Visualizations

The following diagrams illustrate the workflow for FT-IR analysis and the correlation between the molecular structure and its spectral features.

FT_IR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis start Start clean_atr Clean ATR Crystal start->clean_atr bg_scan Acquire Background Spectrum clean_atr->bg_scan load_sample Load Solid Sample bg_scan->load_sample apply_pressure Apply Pressure load_sample->apply_pressure sample_scan Acquire Sample Spectrum apply_pressure->sample_scan process_data Process Data (FT, Baseline Correction) sample_scan->process_data peak_picking Identify Peak Frequencies process_data->peak_picking interpretation Interpret Spectrum & Assign Functional Groups peak_picking->interpretation end_node end_node interpretation->end_node End

Caption: Workflow for FT-IR Spectral Analysis using ATR.

Functional_Group_Correlation cluster_groups Functional Groups cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) molecule This compound amine Primary Aromatic Amine (-NH₂) molecule->amine amide Secondary Amide (-CONH-) molecule->amide arom Aromatic Ring (C₆H₄) molecule->arom alkyl Alkyl Chain (-CH₂CH₃) molecule->alkyl amine_stretch N-H Stretch (3400-3300) amine->amine_stretch nh_bend_amine N-H Bend (1650-1580) amine->nh_bend_amine amide_stretch N-H Stretch (3370-3170) amide->amide_stretch co_stretch C=O Stretch (Amide I) (1680-1630) amide->co_stretch nh_bend_amide N-H Bend (Amide II) (~1550) amide->nh_bend_amide arom_stretch C=C Stretch (1596-1455) arom->arom_stretch ch_stretch C-H Stretch (2960-2850) alkyl->ch_stretch

Caption: Correlation of molecular structure to IR peaks.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-(3-Aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected mass spectrometry fragmentation behavior of N-(3-Aminophenyl)propanamide. The information herein is compiled from publicly available data and established principles of mass spectrometry, offering a robust framework for the analysis of this compound.

Introduction

This compound is a chemical compound featuring both an amide linkage and an aromatic amine. Understanding its fragmentation pattern under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This document outlines the primary fragmentation pathways and provides representative experimental protocols and data.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Chemical Formula: C₉H₁₂N₂O

  • Molecular Weight: 164.20 g/mol [1]

  • Monoisotopic Mass: 164.0950 g/mol

Experimental Protocols

While specific experimental conditions can vary, the following provides a typical protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

3.1 Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • For analysis, dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.

  • To promote protonation for positive ion mode mass spectrometry, 0.1% formic acid can be added to the final sample solution.

3.2 Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B over several minutes to elute the compound.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3.3 Mass Spectrometry (MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the basic amino group, which is readily protonated.

  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal for accurate mass measurements.[1]

  • Scan Mode: Full scan MS to identify the precursor ion ([M+H]⁺), followed by tandem MS (MS/MS) or data-dependent acquisition (DDA) to obtain fragment ion spectra.

  • Precursor Ion (m/z): 165.1022 (for [C₉H₁₃N₂O]⁺)[1]

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be applied to observe a comprehensive fragmentation pattern.

The logical workflow for the characterization of an aniline derivative like this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation synthesis Synthesize this compound purification Purify Compound (e.g., HPLC, Column Chromatography) synthesis->purification sample_prep Sample Preparation (Dilution, Acidification) purification->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS Detection (ESI+) lc_separation->ms_detection msms_fragmentation Tandem MS (MS/MS) on [M+H]+ ms_detection->msms_fragmentation data_analysis Analyze Spectra (Precursor & Fragments) msms_fragmentation->data_analysis pathway_elucidation Elucidate Fragmentation Pathways data_analysis->pathway_elucidation structure_confirmation Confirm Structure pathway_elucidation->structure_confirmation

Figure 1. Experimental workflow for the analysis of this compound.

Mass Spectrometry Data and Fragmentation Analysis

Upon ESI in positive mode, this compound readily forms a protonated molecule ([M+H]⁺) at an m/z of 165.1022.[1] Tandem mass spectrometry (MS/MS) of this precursor ion induces fragmentation, primarily at the amide bond, which is the most labile site.

4.1 Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed for the [M+H]⁺ of this compound.

Precursor Ion (m/z)Fragment Ion (m/z)Relative Abundance (%)Proposed Formula
165.1022120.0811High[C₇H₁₀N₂]⁺
165.102292.0495Low[C₆H₆N]⁺
165.102272.0443100[C₃H₆NO]⁺

Data is based on publicly available LC-MS results, relative abundances can vary with experimental conditions.[1]

4.2 Proposed Fragmentation Pathways

The fragmentation of protonated this compound is dominated by cleavage of the amide bond and subsequent reactions. Two primary pathways are proposed:

Pathway A: Cleavage of the N-CO Bond

The most favorable fragmentation route for amides is the cleavage of the bond between the nitrogen and the carbonyl carbon.[2][3] This leads to the formation of a stable acylium ion and the neutral loss of 3-aminoaniline.

G cluster_main Pathway A: N-CO Bond Cleavage precursor [M+H]⁺ m/z = 165.1022 fragment1 [C₃H₅O]⁺ Propanoyl Cation m/z = 57.0335 precursor->fragment1 - C₆H₈N₂ neutral_loss + 3-aminoaniline

Figure 2. Formation of the propanoyl cation.

Pathway B: Cleavage of the C-C Bond (Alpha to Carbonyl)

Another common fragmentation for amides involves the cleavage of the bond alpha to the carbonyl group, leading to the formation of an iminium-type ion. This results in the loss of an ethyl radical followed by rearrangement.

G cluster_main Pathway B: Amide Bond Cleavage precursor [M+H]⁺ m/z = 165.1022 fragment2 [C₇H₉N₂O]⁺ m/z = 137.0604 precursor->fragment2 - C₂H₄ fragment3 [C₇H₈N₂]⁺• Radical Cation m/z = 120.0682 fragment2->fragment3 - OH•

Figure 3. Formation of the m/z 120 fragment.

Pathway C: Formation of the Base Peak

The base peak at m/z 72.0443 corresponds to the protonated propanamide fragment. This is likely formed through a rearrangement process involving cleavage of the aryl C-N bond.

G cluster_main Pathway C: Aryl C-N Cleavage precursor [M+H]⁺ m/z = 165.1022 fragment4 [C₃H₈NO]⁺ Protonated Propanamide m/z = 72.0443 precursor->fragment4 - C₆H₅N neutral_loss2 + Benzyne radical

Figure 4. Formation of the protonated propanamide fragment (base peak).

Conclusion

The mass spectrometry fragmentation of this compound is characterized by predictable cleavages, primarily around the amide functional group. The key fragment ions observed correspond to the loss of the aminophenyl portion to yield a protonated propanamide fragment (m/z 72), and cleavage of the amide bond to produce ions representative of the aromatic amine portion (m/z 120). These characteristic fragmentation patterns, when analyzed with high-resolution mass spectrometry, allow for the confident identification and structural elucidation of this compound in complex samples. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development.

References

In-depth Technical Guide: N-(3-Aminophenyl)propanamide and its Crystallographic Surrogate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Aminophenyl)propanamide, a molecule of interest in medicinal chemistry and materials science. Due to the absence of publicly available crystal structure data for this compound, this document utilizes acetanilide (N-phenylacetamide) as a close structural analog to illustrate the principles of crystallographic analysis. This guide details the synthesis of this compound, presents the crystallographic data of acetanilide in a structured format, and provides in-depth experimental protocols for both synthesis and single-crystal X-ray diffraction. Furthermore, logical workflows for these procedures are visualized using Graphviz diagrams to enhance understanding.

Introduction

This compound is an organic compound featuring a propanamide group attached to an aniline ring at the meta position.[1][2][3] The presence of both an amide and an amino group makes it a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents and novel materials.[2] Understanding the three-dimensional structure of such molecules is paramount for elucidating their structure-activity relationships and for rational drug design.

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid.[4] This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the physical and chemical properties of a compound.

As the crystal structure of this compound has not been reported in the public domain, this guide employs acetanilide, a structurally similar and well-characterized compound, as a surrogate to demonstrate the application and interpretation of crystallographic data.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 3-nitroaniline. The first step involves the acylation of the amino group of 3-nitroaniline with propanoyl chloride to form N-(3-nitrophenyl)propanamide. The subsequent step is the reduction of the nitro group to an amino group.[5][6]

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(3-nitrophenyl)propanamide

  • In a round-bottom flask, dissolve 3-nitroaniline in a suitable aprotic solvent (e.g., anhydrous dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add propanoyl chloride (1.1 equivalents) to the stirred solution.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to scavenge the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(3-nitrophenyl)propanamide.

Step 2: Synthesis of this compound

  • Dissolve the N-(3-nitrophenyl)propanamide from the previous step in a suitable solvent, such as ethanol or methanol.[5]

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).[5][7]

  • Stir the mixture under a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) at room temperature.[5]

  • Monitor the reaction by TLC until the starting material is consumed.[5]

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.[5]

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[5]

Synthesis Workflow

G Synthesis of this compound cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction A 3-Nitroaniline C Acylation Reaction (DCM, 0°C to RT) A->C B Propanoyl Chloride B->C D N-(3-nitrophenyl)propanamide C->D E N-(3-nitrophenyl)propanamide G Reduction Reaction (Ethanol, RT) E->G F H2, Pd/C F->G H This compound G->H G Single-Crystal X-ray Diffraction Workflow A Crystal Growth B Crystal Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Final Crystal Structure F->G

References

3'-Aminopropionanilide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Aminopropionanilide, systematically known as N-(3-aminophenyl)propanamide, is an organic compound with potential applications in pharmaceutical research and as a building block in organic synthesis. Its chemical structure, featuring a propanamide group attached to an aniline ring, provides a versatile scaffold for the development of novel bioactive molecules. This technical guide offers a detailed overview of the chemical characteristics, synthesis, and known biological aspects of 3'-Aminopropionanilide, presenting data in a structured format for easy reference and comparison.

Chemical and Physical Properties

3'-Aminopropionanilide is a solid at room temperature. The key physicochemical properties are summarized in the table below. While experimentally determined solubility data is limited, it is reported to be sparingly soluble in water and is expected to have moderate solubility in polar organic solvents.[1][2]

PropertyValueReference
Molecular Formula C₉H₁₂N₂O[3][4]
Molecular Weight 164.20 g/mol [3][4]
IUPAC Name This compound[3][4]
CAS Number 22987-10-6[3][4]
Melting Point 92-96 °C[5]
Boiling Point (Predicted) 392.0 ± 25.0 °C[6]
InChI InChI=1S/C9H12N2O/c1-2-9(12)11-8-5-3-4-7(10)6-8/h3-6H,2,10H2,1H3,(H,11,12)[3][4]
InChIKey VGDKCRMZIWPMPW-UHFFFAOYSA-N[3][4]
SMILES CCC(=O)NC1=CC=CC(=C1)N[3][4]
Appearance Solid[1]
Solubility Sparingly soluble in water. Moderate solubility in polar solvents is expected.[1][2]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 3'-Aminopropionanilide.

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of 3-amino-N-phenylpropanamide in CDCl₃ shows the following characteristic signals:

  • δ 9.98 (1H, broad s, NH) : A broad singlet corresponding to the amide proton.

  • δ 7.51 (2H, d, J = 8 Hz, Ar-H) : A doublet for the two aromatic protons ortho to the amide group.

  • δ 7.26 (2H, t, J = 8 Hz, Ar-H) : A triplet for the two aromatic protons meta to the amide group.

  • δ 7.02 (1H, t, J = 8 Hz, Ar-H) : A triplet for the aromatic proton para to the amide group.

  • δ 3.05 (2H, broad m, CH₂) : A broad multiplet for the methylene protons of the amino group.

  • δ 2.43 (2H, t, J = 6 Hz, CH₂) : A triplet for the methylene protons adjacent to the carbonyl group.[1]

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. Data for this compound is available in spectral databases.[4]

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data for this compound is available, showing a precursor ion at m/z 165.1022 [M+H]⁺.[4]

Infrared (IR) Spectroscopy

The IR spectrum of a related compound, propanamide, shows characteristic absorption bands that can be correlated to 3'-Aminopropionanilide:

  • N-H stretching: Twin peaks in the region of 3500-3300 cm⁻¹, characteristic of a primary amine.[7]

  • C=O stretching: A very prominent absorption band in the region of 1690-1650 cm⁻¹, characteristic of the carbonyl group in an amide.[7]

  • N-H deformation and C-N stretching: These vibrations can lead to absorptions in the 1650-1590 cm⁻¹ region.[7]

Experimental Protocols

Synthesis of 3'-Aminopropionanilide

A common method for the synthesis of 3'-Aminopropionanilide involves a two-step process starting from 3-nitroaniline.

Step 1: Synthesis of N-(3-nitrophenyl)propanamide

This step involves the acylation of 3-nitroaniline with propionyl chloride or propionic anhydride.

  • Materials: 3-nitroaniline, a suitable aprotic solvent (e.g., anhydrous acetonitrile or THF), a base (e.g., triethylamine or pyridine), and propionyl chloride.

  • Procedure:

    • Dissolve 3-nitroaniline (1.0 eq) in the chosen aprotic solvent under an inert atmosphere (N₂).

    • Add the base (1.2 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add propionyl chloride (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of cold water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-(3-nitrophenyl)propanamide.[5]

Step 2: Reduction of N-(3-nitrophenyl)propanamide to 3'-Aminopropionanilide

The nitro group of N-(3-nitrophenyl)propanamide is then reduced to an amino group.

  • Materials: N-(3-nitrophenyl)propanamide, a suitable solvent (e.g., ethanol or methanol), and a reducing agent (e.g., iron powder in glacial acetic acid or catalytic hydrogenation with Pd/C).

  • Procedure (using Iron powder):

    • Reduce N-(3-nitrophenyl)propanamide with iron powder in glacial acetic acid.

    • Monitor the reaction for completion.

    • After the reaction, work up the mixture to isolate the crude product.

    • The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., chloroform containing 1% ethanol), to afford 3'-Aminopropionanilide as an oil.[2]

Experimental Workflow for Synthesis

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 3-Nitroaniline 3-Nitroaniline Acylation Reaction Acylation Reaction 3-Nitroaniline->Acylation Reaction Propionyl Chloride Propionyl Chloride Propionyl Chloride->Acylation Reaction N-(3-nitrophenyl)propanamide N-(3-nitrophenyl)propanamide Acylation Reaction->N-(3-nitrophenyl)propanamide Purification Reduction Reaction Reduction Reaction N-(3-nitrophenyl)propanamide->Reduction Reaction Fe / Acetic Acid 3'-Aminopropionanilide 3'-Aminopropionanilide Reduction Reaction->3'-Aminopropionanilide Purification

Synthesis of 3'-Aminopropionanilide.
Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic effects of compounds like 3'-Aminopropionanilide derivatives on cancer cell lines.

  • Materials: Cancer cell lines (e.g., HT-29, SW620), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), microplate reader.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add to the wells. Include appropriate controls.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.

    • Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[8]

Experimental Workflow for MTT Assay

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Workflow for a typical MTT cytotoxicity assay.

Biological Activity

While comprehensive biological data for 3'-Aminopropionanilide itself is not extensively published, its derivatives have been investigated for various therapeutic applications, suggesting the potential of this core structure.

Anticancer Potential

Derivatives of N-(3-aminophenyl)sulfamide, a structurally related class of compounds, have demonstrated promising anticancer activities. For instance, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives have shown potent activity against colorectal cancer cell lines like HT-29 and SW620, with IC₅₀ values in the range of 5-15 µM.[8] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis and autophagy through the generation of reactive oxygen species (ROS), leading to oxidative stress.[8]

Furthermore, some derivatives have been shown to inhibit cancer cell migration by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway.[8] This pathway is critical in the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell invasion and metastasis. Inhibition of the phosphorylation of key downstream effectors like Smad2 and Smad3 by these compounds can block EMT.[8]

TGF-β Signaling Pathway in Cancer Metastasis

cluster_0 TGF-β Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylation pSmad23 p-Smad2/3 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT Gene Transcription Metastasis Metastasis EMT->Metastasis Inhibitor N-(3-aminophenyl)sulfamide Derivatives Inhibitor->Smad23 Inhibition of Phosphorylation

Inhibition of TGF-β signaling by derivatives.

Safety and Handling

3'-Aminopropionanilide is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[5]

Conclusion

3'-Aminopropionanilide is a valuable chemical intermediate with a range of potential applications in medicinal chemistry, particularly in the development of anticancer agents. This guide provides a summary of its known chemical and physical properties, along with general protocols for its synthesis and biological evaluation. Further research is warranted to fully elucidate the quantitative solubility, detailed biological activities, and specific signaling pathways associated with this core molecule.

References

m-Aminopropionanilide: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for m-Aminopropionanilide (CAS No. 22987-10-6). The information is intended to support researchers, scientists, and professionals in the drug development field in ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

IdentifierValue
Chemical Name N-(3-aminophenyl)propanamide
Synonyms m-Aminopropionanilide, 3'-Aminopropionanilide, N-(3-Aminophenyl)propionamide
CAS Number 22987-10-6
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol [1][2]
Appearance Solid
Melting Point 92-96 °C[1]

Hazard Identification and GHS Classification

m-Aminopropionanilide is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Pictogram:

alt text

Signal Word: Warning [1][2][3]

Hazard Statements:

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

Precautionary Statements:

A comprehensive list of precautionary statements is provided by the European Chemicals Agency (ECHA).[2][3] Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Toxicological Information

Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases such as nitrogen oxides and carbon monoxide may be generated.

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust and contact with skin and eyes.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Carefully sweep up the spilled material and place it into a suitable container for disposal. Avoid generating dust. Clean the spill area with soap and water.

Experimental Workflow for Safe Handling of m-Aminopropionanilide

The following diagram illustrates a logical workflow for the safe handling of m-Aminopropionanilide in a laboratory setting.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response risk_assessment Risk Assessment ppe_selection PPE Selection risk_assessment->ppe_selection engineering_controls Setup Engineering Controls ppe_selection->engineering_controls weighing Weighing & Dispensing engineering_controls->weighing reaction_setup Reaction Setup weighing->reaction_setup spill Spill weighing->spill exposure Personal Exposure weighing->exposure workup Reaction Work-up reaction_setup->workup reaction_setup->spill reaction_setup->exposure decontamination Decontamination workup->decontamination workup->spill workup->exposure waste_disposal Waste Disposal decontamination->waste_disposal storage Proper Storage waste_disposal->storage spill->decontamination first_aid First Aid exposure->first_aid

Safe Handling Workflow for m-Aminopropionanilide

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety review or the advice of a qualified safety professional. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

Methodological & Application

Detailed Synthesis Protocol for N-(3-Aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of N-(3-Aminophenyl)propanamide, a valuable intermediate in pharmaceutical and chemical research. The synthesis involves the initial acylation of 3-nitroaniline with propanoyl chloride to yield N-(3-nitrophenyl)propanamide, followed by the catalytic hydrogenation of the nitro group to the corresponding amine. This document outlines detailed experimental procedures, characterization data, and a visual workflow to ensure reproducibility for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organic compound featuring a propanamide group attached to an aniline backbone. The presence of a primary amine and an amide functional group makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutically active compounds. The presented synthesis route is a reliable and common method for preparing such aminophenyl amides, proceeding through a stable nitro-intermediate.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

  • Step 1: Acylation of 3-Nitroaniline 3-Nitroaniline is reacted with propanoyl chloride in the presence of a base to form N-(3-nitrophenyl)propanamide.

  • Step 2: Reduction of N-(3-nitrophenyl)propanamide The nitro group of N-(3-nitrophenyl)propanamide is reduced to a primary amine using catalytic hydrogenation to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of N-(3-nitrophenyl)propanamide

Materials:

  • 3-Nitroaniline

  • Propanoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-nitroaniline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

  • Add propanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(3-nitrophenyl)propanamide.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

Materials:

  • N-(3-nitrophenyl)propanamide

  • Ethanol or Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve N-(3-nitrophenyl)propanamide (1.0 eq) from the previous step in ethanol or methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (typically 5-10 wt% of the starting material) to the solution.

  • Purge the vessel with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The final product can be purified by recrystallization if necessary.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for N-(3-nitrophenyl)propanamide (Intermediate)

PropertyValue
Molecular Formula C₉H₁₀N₂O₃
Molecular Weight 194.19 g/mol
Appearance Expected to be a solid
Melting Point Not available
¹H NMR (Expected) Signals corresponding to the ethyl protons and four aromatic protons with shifts influenced by the nitro and amide groups.
¹³C NMR (Expected) Signals for the ethyl group carbons, four aromatic carbons, and the carbonyl carbon.
IR (KBr, cm⁻¹) Expected peaks around 3300 (N-H stretch), 1670 (C=O stretch, amide I), 1530 and 1350 (N-O stretches of nitro group).
Mass Spec (m/z) [M+H]⁺ expected at 195.07

Table 2: Physicochemical and Spectroscopic Data for this compound (Final Product)

PropertyValue
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.21 g/mol [1]
Appearance Solid
Melting Point Not available
¹H NMR (Expected) Signals for the ethyl protons, four aromatic protons, the amide proton, and the amine protons.
¹³C NMR Spectra available on SpectraBase.[1]
IR (KBr, cm⁻¹) Expected peaks around 3400-3200 (N-H stretches of amine and amide), 1650 (C=O stretch, amide I).
Mass Spec (m/z) [M+H]⁺ at 165.1022[1]

Workflow and Pathway Visualization

The synthesis of this compound can be visualized as a two-step sequential process. The following diagram illustrates the workflow from starting materials to the final product.

Synthesis_Workflow Start 3-Nitroaniline + Propanoyl Chloride Step1 Step 1: Acylation (Pyridine, DCM, 0°C to RT) Start->Step1 Intermediate N-(3-nitrophenyl)propanamide Step1->Intermediate Step2 Step 2: Reduction (H₂, 10% Pd/C, EtOH) Intermediate->Step2 Purification Purification (Recrystallization/ Chromatography) Step2->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

The signaling pathway for the chemical transformation highlights the key functional group changes in each step.

Signaling_Pathway Reactant1 3-Nitroaniline (-NH₂ and -NO₂ groups) Acylation Acylation of Amino Group Reactant1->Acylation + Propanoyl Chloride Intermediate_State N-(3-nitrophenyl)propanamide (-NH-CO-Et and -NO₂ groups) Acylation->Intermediate_State Reduction Reduction of Nitro Group Intermediate_State->Reduction H₂/Pd-C Final_Product This compound (-NH-CO-Et and -NH₂ groups) Reduction->Final_Product

Caption: Chemical transformation pathway.

References

Application Notes and Protocols: Synthesis of N-(3-Aminophenyl)propanamide from 3-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of N-(3-Aminophenyl)propanamide, a valuable intermediate in medicinal chemistry and drug development. The protocol outlines a reliable two-step synthetic route starting from the readily available precursor, 3-nitroaniline. The synthesis involves the acylation of 3-nitroaniline to form N-(3-nitrophenyl)propanamide, followed by the reduction of the nitro group to yield the final product.

The protocols provided are based on established chemical principles and analogous synthetic transformations found in the literature.[1][2][3][4] This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and visual representations of the synthetic pathway and experimental workflow to ensure reproducibility and ease of understanding.

Overall Reaction Scheme

The synthesis of this compound from 3-nitroaniline proceeds in two sequential steps:

  • Step 1: Acylation of 3-Nitroaniline: The amino group of 3-nitroaniline is acylated using propanoyl chloride in the presence of a base to yield N-(3-nitrophenyl)propanamide.

  • Step 2: Reduction of N-(3-nitrophenyl)propanamide: The nitro group of the intermediate is reduced to a primary amine using a suitable reducing agent, such as tin(II) chloride or catalytic hydrogenation, to afford the final product, this compound.

Synthesis_Pathway 3-Nitroaniline 3-Nitroaniline Intermediate N-(3-nitrophenyl)propanamide 3-Nitroaniline->Intermediate Acylation (Pyridine, DCM) Propanoyl_chloride Propanoyl chloride Propanoyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product Reduction Reducing_agent Reducing Agent (e.g., SnCl2/HCl or H2, Pd/C) Reducing_agent->Final_Product

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-(3-nitrophenyl)propanamide (Acylation)

This procedure describes the acylation of 3-nitroaniline with propanoyl chloride. The reaction is a nucleophilic acyl substitution where the amino group of 3-nitroaniline attacks the carbonyl carbon of propanoyl chloride.[3][5]

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-NitroanilineReagentStandard Supplier
Propanoyl chlorideReagentStandard Supplier
PyridineAnhydrousStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
1 M Hydrochloric acidACSStandard Supplier
Saturated sodium bicarbonate solutionACSStandard Supplier
BrineACSStandard Supplier
Anhydrous magnesium sulfateACSStandard Supplier
Round-bottom flask--
Magnetic stirrer--
Dropping funnel--
Ice bath--
Separatory funnel--
Rotary evaporator--

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • To this solution, add pyridine (1.2 eq) and cool the mixture to 0 °C using an ice bath.

  • Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude N-(3-nitrophenyl)propanamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data (Step 1):

ParameterValue
Molar Ratio (3-nitroaniline:propanoyl chloride:pyridine)1.0 : 1.1 : 1.2
Reaction Temperature0 °C to Room Temp.
Reaction Time2-4 hours
Expected Yield85-95%
Step 2: Synthesis of this compound (Reduction)

This protocol details the reduction of the nitro group of N-(3-nitrophenyl)propanamide to an amino group using tin(II) chloride in acidic medium. An alternative method using catalytic hydrogenation is also described.[2][4]

Method A: Reduction with Tin(II) Chloride

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-(3-nitrophenyl)propanamide-From Step 1
Tin(II) chloride dihydrate (SnCl₂)ReagentStandard Supplier
Concentrated Hydrochloric acidACSStandard Supplier
EthanolReagentStandard Supplier
Saturated sodium bicarbonate solutionACSStandard Supplier
Ethyl acetateACSStandard Supplier
Anhydrous sodium sulfateACSStandard Supplier

Procedure:

  • In a round-bottom flask, dissolve N-(3-nitrophenyl)propanamide (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4-5 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid.

  • After the addition, heat the reaction mixture to reflux (approximately 70-80 °C) for 3-5 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Method B: Catalytic Hydrogenation

Materials and Reagents:

Reagent/MaterialGradeSupplier
N-(3-nitrophenyl)propanamide-From Step 1
Palladium on carbon (10% Pd/C)CatalystStandard Supplier
Ethanol or MethanolAnhydrousStandard Supplier
Hydrogen gas (H₂)High Purity-
Celite®-Standard Supplier

Procedure:

  • Dissolve N-(3-nitrophenyl)propanamide (1.0 eq) in ethanol or methanol in a hydrogenation flask.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 wt% of the substrate).

  • Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenator).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (typically 4-8 hours, monitor by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional solvent (ethanol or methanol).

  • Combine the filtrates and concentrate under reduced pressure to yield this compound.

Quantitative Data (Step 2):

Parameter (Method A: SnCl₂)Value
Molar Ratio (Substrate:SnCl₂)1.0 : 4-5
Reaction Temperature70-80 °C
Reaction Time3-5 hours
Expected Yield70-85%
Parameter (Method B: H₂, Pd/C)Value
Catalyst Loading5-10 wt%
Reaction TemperatureRoom Temperature
Reaction Time4-8 hours
Expected Yield90-99%

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction S1_Start Dissolve 3-nitroaniline in DCM S1_AddBase Add pyridine and cool to 0°C S1_Start->S1_AddBase S1_AddAcyl Add propanoyl chloride dropwise S1_AddBase->S1_AddAcyl S1_React Stir at room temperature (2-4 hours) S1_AddAcyl->S1_React S1_Monitor Monitor by TLC S1_React->S1_Monitor S1_Workup Work-up (Wash and Dry) S1_Monitor->S1_Workup S1_Purify Purify intermediate S1_Workup->S1_Purify S2_Start Dissolve intermediate in solvent S1_Purify->S2_Start To Step 2 S2_AddReagent Add reducing agent (SnCl2/HCl or Pd/C, H2) S2_Start->S2_AddReagent S2_React React under appropriate conditions S2_AddReagent->S2_React S2_Monitor Monitor by TLC S2_React->S2_Monitor S2_Workup Work-up and Purification S2_Monitor->S2_Workup S2_Product Obtain final product S2_Workup->S2_Product

References

Application Notes and Protocols for N-(3-Aminophenyl)propanamide as a Versatile Linker in Targeted Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(3-Aminophenyl)propanamide as a bifunctional linker in the synthesis of targeted therapeutic agents. The presence of a reactive primary amine and a propanamide group allows for its incorporation as a structural component in designing molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Introduction to this compound in Linker Chemistry

This compound is an organic compound featuring both an aniline and an amide functional group.[1] This dual functionality makes it a valuable building block in medicinal chemistry. The primary aromatic amine provides a nucleophilic handle for conjugation to electrophilic species, such as activated carboxylic acids or isocyanates, while the propanamide moiety can be part of a larger linker structure connecting a targeting ligand to a payload or an E3 ligase ligand. The phenyl ring offers a degree of rigidity, which can be crucial for maintaining the optimal distance and orientation between the two ends of a bifunctional molecule.

Key Applications in Targeted Drug Development

While specific examples detailing the use of this compound as a linker in clinically approved or late-stage investigational drugs are not prevalent in publicly available literature, its structural motifs are representative of linkers used in the development of targeted therapies. The principles outlined below are based on established synthetic methodologies for creating aniline-based linkers in PROTACs and ADCs.

1. Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A typical PROTAC consists of a POI-binding ligand, an E3 ligase-binding ligand, and a linker that connects them. The nature of the linker is critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

The this compound moiety can be incorporated into a PROTAC linker to connect, for example, a kinase inhibitor (as the POI ligand) to a derivative of thalidomide or pomalidomide (as a Cereblon E3 ligase ligand).

2. Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that deliver a potent cytotoxic payload to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload inside the target cell. Aniline-containing linkers can be used to connect the antibody to the cytotoxic drug.

Experimental Protocols

The following protocols are representative methods for the synthesis and conjugation of molecules using an this compound-based linker.

Protocol 1: Synthesis of a PROTAC Linker Precursor from this compound

This protocol describes the synthesis of an extended linker with a terminal carboxylic acid, ready for conjugation to a POI ligand, and an amino group for attachment to an E3 ligase ligand.

Materials:

  • This compound

  • 4-bromobutyryl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Sodium azide (NaN₃)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Glutaric anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acylation of this compound:

    • Dissolve this compound (1.0 eq) and K₂CO₃ (1.5 eq) in DMF.

    • Cool the mixture to 0 °C and add 4-bromobutyryl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-(3-(4-bromobutanamido)phenyl)propanamide .

  • Azide Formation:

    • Dissolve the product from step 1 (1.0 eq) in DMF and add NaN₃ (1.5 eq).

    • Heat the mixture to 60 °C and stir for 4 hours.

    • Cool to room temperature, add water, and extract with diethyl ether.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield N-(3-(4-azidobutanamido)phenyl)propanamide .

  • Staudinger Reduction:

    • Dissolve the azido compound (1.0 eq) in THF and add PPh₃ (1.2 eq).

    • Stir at room temperature for 2 hours, then add water (2.0 eq) and stir for an additional 12 hours.

    • Concentrate the reaction mixture and purify by column chromatography to obtain N-(3-(4-aminobutanamido)phenyl)propanamide .

  • Linker Extension:

    • Dissolve the amino compound from step 3 (1.0 eq) and TEA (1.5 eq) in DCM.

    • Add glutaric anhydride (1.2 eq) and stir at room temperature for 8 hours.

    • Wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over Na₂SO₄ and concentrate to yield the final linker precursor: 5-((4-((3-propanamidophenyl)amino)-4-oxobutyl)amino)-5-oxopentanoic acid .

Protocol 2: Conjugation of the Linker Precursor to an E3 Ligase Ligand (Pomalidomide Derivative)

This protocol outlines the amide bond formation between the synthesized linker and an amine-functionalized pomalidomide derivative.

Materials:

  • 5-((4-((3-propanamidophenyl)amino)-4-oxobutyl)amino)-5-oxopentanoic acid (Linker Precursor)

  • 4-amino-pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF

Procedure:

  • Dissolve the Linker Precursor (1.0 eq), 4-amino-pomalidomide (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, add water to precipitate the crude product.

  • Filter the solid and purify by preparative HPLC to obtain the Linker-E3 Ligase Conjugate .

Protocol 3: Final PROTAC Synthesis by Conjugation to a Kinase Inhibitor

This protocol describes the final step of coupling the Linker-E3 Ligase Conjugate to a kinase inhibitor with a free amine.

Materials:

  • Linker-E3 Ligase Conjugate with a terminal carboxylic acid

  • Amine-functionalized kinase inhibitor (e.g., a derivative of dasatinib)

  • HATU

  • DIPEA

  • DMF

Procedure:

  • Activate the terminal carboxylic acid of the Linker-E3 Ligase Conjugate (1.0 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF for 15 minutes.

  • Add the amine-functionalized kinase inhibitor (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 6 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC by preparative HPLC.

Quantitative Data Presentation

As no specific quantitative data for PROTACs or ADCs utilizing an this compound linker is available, the following table provides a template with representative data that would be collected to evaluate such a compound.

Compound IDTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC-X-1Kinase ACereblon5095Cancer Cell Line 1
PROTAC-X-2Kinase ACereblon12085Cancer Cell Line 1
PROTAC-Y-1Protein BVHL25>90Cancer Cell Line 2

DC₅₀: Concentration for 50% maximal degradation; Dₘₐₓ: Maximum degradation percentage.

Compound IDAntibody TargetCytotoxic PayloadDARIC₅₀ (nM)Plasma Stability (t½, days)
ADC-Z-1Antigen CMMAE3.8510
ADC-Z-2Antigen CPBD2.00.814

DAR: Drug-to-Antibody Ratio; IC₅₀: Half-maximal inhibitory concentration; MMAE: Monomethyl auristatin E; PBD: Pyrrolobenzodiazepine.

Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC PROTAC (with this compound linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC utilizing an this compound-based linker.

Experimental Workflow

Synthesis_Workflow start This compound step1 Linker Elongation and Functionalization start->step1 purification1 Purification & Characterization step1->purification1 step2 Conjugation to E3 Ligase Ligand purification2 Purification & Characterization step2->purification2 step3 Conjugation to POI Ligand end Final PROTAC Molecule step3->end purification3 Final Purification & Biological Evaluation end->purification3 purification1->step2 purification2->step3

Caption: General synthetic workflow for a PROTAC using this compound as a starting linker component.

References

Application Notes and Protocols for N-(3-Aminophenyl)propanamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminophenyl)propanamide and its derivatives represent a promising class of small molecules with significant potential in cancer research and drug development. This structural scaffold has been identified in compounds exhibiting a range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival. These notes provide an overview of the applications of these derivatives, detailed protocols for their evaluation, and a summary of their biological activities.

Key Applications in Cancer Research

This compound derivatives have been investigated for their efficacy against various cancer types, demonstrating mechanisms of action that include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.

  • Enzyme Inhibition: A notable application is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.

  • Modulation of Signaling Pathways: Derivatives have been shown to interfere with critical cancer-related signaling cascades such as the PI3K/Akt/mTOR pathway.

Data Presentation: Antiproliferative Activity

The following table summarizes the cytotoxic activity (IC50 values) of various this compound derivatives and related compounds against a panel of human cancer cell lines. This data allows for a comparative analysis of their potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
N-(4-(3-aminophenyl)thiazol-2-yl)acetamideCompound 6bA375 (Melanoma)Not Specified[1]
MiaPaCa-2 (Pancreatic)Not Specified[1]
K562 (Chronic Myeloid Leukemia)Not Specified[1]
PhenylacetamideCompound 3dMDA-MB-468 (Breast)0.6 ± 0.08
PC-12 (Pheochromocytoma)0.6 ± 0.08
Compound 3cMCF-7 (Breast)0.7 ± 0.08
Compound 3dMCF-7 (Breast)0.7 ± 0.4
N-(2-Aminophenyl)benzamide (HDAC Inhibitor)Compound NAA2780 (Ovarian)2.66
HepG2 (Liver)1.73
Benzodioxole-based thiosemicarbazoneCompound 5A549 (Lung)10.67 ± 1.53[2]
C6 (Glioma)4.33 ± 1.04[2]
Oleoyl hybridsCompound 1HCT116 (Colon)22.4[3]
Compound 2HCT116 (Colon)0.34[3]
Compound 1 & 2HTB-26 (Breast)10 - 50[3]
PC-3 (Prostate)10 - 50[3]
HepG2 (Liver)10 - 50[3]
Imidazole-based N-phenylbenzamideCompound 4eA549, HeLa, MCF-77.5 - 11.1
Compound 4fA549, HeLa, MCF-77.5 - 11.1
Flavonoid-based amideCompound 7xHepG2 (Liver)1.86 ± 0.35[4]
A549 (Lung)2.44 ± 0.55[4]

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects by modulating key signaling pathways. Two of the most significant pathways are the intrinsic apoptosis pathway and the PI3K/Akt/mTOR cell survival pathway.

Intrinsic Apoptosis Pathway

Certain aminobenzenesulfonamide derivatives of this compound have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process is initiated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction.

G cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Derivative This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Derivative->ROS Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Intrinsic apoptosis pathway induced by this compound derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Some this compound derivatives can inhibit this pathway, leading to a reduction in cancer cell viability.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Derivative This compound Derivative Derivative->PI3K

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer activity of this compound derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G A Seed Cells in 96-well plate B Treat with Derivative A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance (570 nm) F->G

Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells (including floating cells) after treatment and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Protocol 4: Western Blotting for Protein Expression Analysis

This technique is used to detect specific proteins in a cell lysate.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel anticancer agents. The protocols and data presented here offer a framework for researchers to investigate the therapeutic potential of these compounds. Further studies are warranted to explore the full range of their mechanisms of action and to optimize their efficacy and safety profiles for clinical applications.

References

Application Notes and Protocols: N-(3-Aminophenyl)propanamide in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient and stepwise assembly of amino acids into complex peptide chains. The choice of resin, linker, and building blocks is critical to the success of SPPS. While a variety of linkers are commercially available, the exploration of novel linker structures is a continuous effort to expand the repertoire of synthetic strategies, particularly for the generation of peptide amides and modified peptides.

This document outlines the potential application of N-(3-Aminophenyl)propanamide as a versatile linker in SPPS. The unique structure of this molecule, featuring a primary aromatic amine and a propanamide moiety, offers a strategic point of attachment to a solid support and a functional handle for initiating peptide synthesis.

Principle of Application

This compound can be conceptualized as a linker molecule that, once functionalized and attached to a solid support, provides a starting point for the assembly of a peptide chain. The aromatic amine serves as the attachment point to a pre-functionalized resin (e.g., a chlorotrityl or bromo-functionalized resin). The amide group of the propanamide can then be deprotected to reveal a primary amine, which becomes the N-terminus for the first amino acid coupling in a standard Fmoc- or Boc-based SPPS protocol. Cleavage of the final peptide from this type of linker would typically result in a C-terminal primary amide.

Potential Advantages

  • Versatility: The aminophenyl group allows for straightforward attachment to various activated resins.

  • C-Terminal Amide Formation: Utilization of this linker naturally leads to the production of C-terminal peptide amides, a common feature in many biologically active peptides.

  • Modularity: The propanamide backbone can be synthetically modified to introduce additional functionalities or alter the spacing between the peptide and the solid support.

Experimental Protocols

The following are detailed, hypothetical protocols for the preparation of an this compound functionalized resin and its subsequent use in SPPS.

Protocol 1: Synthesis of Fmoc-N-(3-aminophenyl)propanamide

To utilize this compound in a standard Fmoc-SPPS workflow, the primary amine of the propanamide moiety must be protected with an Fmoc group.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of Fmoc-Cl (1.1 equivalents) in dioxane to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to obtain pure Fmoc-N-(3-aminophenyl)propanamide.

Protocol 2: Immobilization of Fmoc-N-(3-aminophenyl)propanamide onto 2-Chlorotrityl Chloride Resin

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-N-(3-aminophenyl)propanamide

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 g, 1.0-1.6 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve Fmoc-N-(3-aminophenyl)propanamide (1.5 equivalents relative to resin loading) and DIPEA (4 equivalents) in anhydrous DCM (10 mL).

  • Add the solution to the swollen resin and shake at room temperature for 2 hours.

  • To cap any remaining reactive trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 10 mL) and shake for 30 minutes.

  • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading of the resin using a spectrophotometric method by cleaving the Fmoc group from a small, weighed sample of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Protocol 3: Solid-Phase Peptide Synthesis using the Custom Functionalized Resin

This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-Leu-Gly-NH₂) using the prepared Fmoc-N-(3-aminophenyl)propanamide resin.

Materials:

  • Fmoc-N-(3-aminophenyl)propanamide resin

  • Fmoc-Gly-OH

  • Fmoc-Leu-OH

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in DMF (v/v)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

Procedure:

Cycle 0: Fmoc Deprotection

  • Swell the resin (e.g., 0.1 mmol) in DMF (2 mL) for 30 minutes.

  • Drain the DMF.

  • Add 2 mL of 20% piperidine in DMF to the resin and shake for 3 minutes. Drain.

  • Add another 2 mL of 20% piperidine in DMF and shake for 10 minutes. Drain.

  • Wash the resin with DMF (5 x 2 mL).

Cycle 1: Coupling of Fmoc-Gly-OH

  • In a separate vial, dissolve Fmoc-Gly-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF (1 mL). Pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Shake at room temperature for 1-2 hours.

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

Repeat Fmoc deprotection and coupling cycles for Fmoc-Leu-OH and Fmoc-Ala-OH.

Final Cleavage and Peptide Precipitation:

  • After the final amino acid coupling and subsequent washing, perform a final Fmoc deprotection as described above.

  • Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL).

  • Dry the resin under vacuum.

  • Add the cleavage cocktail (2 mL) to the resin and shake at room temperature for 2 hours.

  • Filter the cleavage solution into a cold centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether (10 mL).

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

  • Dry the crude peptide pellet under vacuum.

  • Analyze the crude peptide by HPLC and mass spectrometry.

Quantitative Data Summary

As this is a proposed application, no experimental data is available. The following table illustrates the type of data that should be collected to validate this methodology.

ParameterExpected Value/MetricPurpose
Resin Loading 0.2 - 0.8 mmol/gTo quantify the amount of linker attached to the solid support.
Coupling Efficiency >99% per stepTo ensure efficient peptide chain elongation. Monitored by Kaiser test.
Crude Peptide Purity >70% (by HPLC)To assess the overall success of the synthesis and cleavage.
Final Yield 15-40% (after purification)To determine the practical efficiency of the entire process.
Mass Spectrometry Observed mass matches theoretical massTo confirm the identity of the synthesized peptide.

Visualizations

experimental_workflow cluster_synthesis Fmoc-Linker Synthesis cluster_immobilization Resin Functionalization cluster_spps Solid-Phase Peptide Synthesis cluster_analysis Analysis A This compound C Fmoc-N-(3-aminophenyl)propanamide A->C B Fmoc-Cl B->C E Functionalized Resin C->E D 2-Cl-Trt Resin D->E F Fmoc Deprotection E->F G Amino Acid Coupling F->G G->F H Repeat Cycles G->H I Final Cleavage H->I J Crude Peptide I->J K HPLC J->K L Mass Spectrometry J->L

Caption: Overall workflow for the synthesis and application of the proposed linker.

signaling_pathway Resin Solid Support (e.g., Polystyrene) Linker This compound Linker Resin->Linker Covalent Attachment Peptide Growing Peptide Chain Linker->Peptide Peptide Elongation Product C-Terminal Peptide Amide Peptide->Product Release from Support Cleavage Cleavage Reagent (e.g., TFA) Cleavage->Peptide

Caption: Logical relationship of components in the proposed SPPS strategy.

Experimental Protocols for the Functionalization of N-(3-Aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of N-(3-Aminophenyl)propanamide, a versatile building block in medicinal chemistry and materials science. The primary amino group on the phenyl ring serves as a key site for modification, allowing for the synthesis of a diverse range of amide derivatives. This document outlines two primary methods for N-acylation: reaction with acyl chlorides and amide coupling using carbodiimide reagents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 22987-10-6[1]
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.20 g/mol [1]
Appearance SolidSigma-Aldrich
Melting Point 92-96 °CSigma-Aldrich
SMILES CCC(=O)NC1=CC=CC(=C1)N[1]
InChIKey VGDKCRMZIWPMPW-UHFFFAOYSA-N[1]

Experimental Protocols

The functionalization of the primary amino group of this compound can be readily achieved through standard N-acylation reactions. Below are detailed protocols for two common and effective methods.

Protocol 1: N-Acylation using Acyl Chlorides

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base. This method is often high-yielding and proceeds under mild conditions.

Experimental Workflow for N-Acylation with Acyl Chlorides

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization dissolve Dissolve this compound and base (e.g., pyridine) in anhydrous DCM under N₂ cool Cool solution to 0 °C dissolve->cool add_acyl Add acyl chloride dropwise cool->add_acyl stir Stir at 0 °C, then warm to RT (Monitor by TLC) add_acyl->stir quench Quench with water stir->quench extract Extract with DCM quench->extract wash Wash organic layer with 1M HCl, sat. NaHCO₃, and brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography or recrystallization dry->purify characterize Characterize by NMR, IR, MS purify->characterize

Caption: General workflow for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride) (1.05 - 1.2 eq)

  • Base (e.g., pyridine or triethylamine) (1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and the base in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 2: Example of N-Acylation of an Analogous Compound

Reactant 1Reactant 2ProductYieldReference
3-Aminoacetanilide2-Chlorobenzoyl chlorideN-(3-acetamidophenyl)-2-chlorobenzamideNot specified[2]
Protocol 2: Amide Coupling using Carbodiimide Reagents

This protocol describes the formation of an amide bond between this compound and a carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is particularly useful for acid-sensitive substrates.

Experimental Workflow for Amide Coupling with a Carboxylic Acid

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization dissolve_acid Dissolve carboxylic acid in anhydrous DMF or DCM add_coupling Add coupling agent (e.g., EDC) and activator (e.g., HOBt) dissolve_acid->add_coupling stir_activation Stir for 30 min at 0 °C add_coupling->stir_activation add_amine Add this compound stir_activation->add_amine stir_reaction Stir at RT until completion (Monitor by TLC) add_amine->stir_reaction filter_urea Filter off urea by-product (if using DCC) stir_reaction->filter_urea dilute_extract Dilute with solvent and wash with aqueous solutions filter_urea->dilute_extract dry_concentrate Dry organic layer and concentrate dilute_extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify characterize Characterize by NMR, IR, MS purify->characterize

Caption: General workflow for amide coupling of this compound with a carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.0 - 1.2 eq)

  • EDC or DCC (1.1 - 1.5 eq)

  • Hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) (catalytic to 1.0 eq)

  • Base (e.g., N,N-diisopropylethylamine, DIEA) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Aqueous work-up solutions (e.g., water, dilute acid, dilute base)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid in an anhydrous solvent.

  • Add the coupling agent (EDC or DCC) and, if used, an activator like HOBt or DMAP.

  • Stir the mixture at 0 °C for 30-60 minutes to form the active ester.

  • Add a solution of this compound and a base (e.g., DIEA) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • If DCC is used, a precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with the reaction solvent.

  • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash with water, a dilute acid (e.g., 5% citric acid), and a dilute base (e.g., saturated NaHCO₃) to remove excess reagents and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: General Yields for Amide Coupling Reactions

Coupling AgentAdditiveTypical Yield Range
EDCHOBt60-95%
DCCDMAP70-90%

Characterization of Functionalized Products

The synthesized amide derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

Table 4: Expected Spectroscopic Data for a Representative Product: N-(3-propanamidophenyl)benzamide

TechniqueExpected Observations
¹H NMR Signals for aromatic protons, amide NH protons, and aliphatic protons of the propanamide and benzoyl groups.
¹³C NMR Signals for aromatic carbons and carbonyl carbons of both amide groups.
IR (Infrared Spectroscopy) Characteristic C=O stretching vibrations for the amide groups (around 1650-1680 cm⁻¹) and N-H stretching vibrations (around 3300 cm⁻¹).
MS (Mass Spectrometry) Molecular ion peak corresponding to the calculated mass of the product.

Potential Applications and Signaling Pathways

Derivatives of this compound have potential applications in medicinal chemistry, particularly as enzyme inhibitors. For instance, related benzamide structures have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). Inhibition of these enzymes can modulate gene expression and represents a therapeutic strategy in oncology.

Potential Signaling Pathway Inhibition

G cluster_pathway Epigenetic Regulation Pathway cluster_inhibition Inhibition by this compound Derivatives DNA DNA Methylated_DNA Methylated_DNA DNA->Methylated_DNA DNMT Gene_Silencing Gene_Silencing Methylated_DNA->Gene_Silencing Histones Histones Acetylated_Histones Acetylated_Histones Histones->Acetylated_Histones HAT Acetylated_Histones->Histones HDAC Gene_Expression Gene_Expression Acetylated_Histones->Gene_Expression Inhibitor Derivative DNMT DNMT Inhibitor->DNMT Inhibits HDAC HDAC Inhibitor->HDAC Inhibits

Caption: Potential inhibition of epigenetic modifying enzymes by this compound derivatives.

These protocols provide a foundation for the synthesis and exploration of novel derivatives of this compound for various research and development applications. Researchers should optimize the reaction conditions for each specific substrate to achieve the best results. Standard laboratory safety procedures should be followed when handling all chemicals.

References

Application Notes and Protocols for the Biological Activity Screening of N-(3-Aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Aminophenyl)propanamide is a small organic molecule with potential applications in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a propanamide group linked to a 3-aminophenyl ring, provides a scaffold that could interact with various biological targets. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological profiles, including anticancer agents and modulators of enzymes and receptors.[2][3][4]

These application notes provide a detailed framework for the initial biological activity screening of this compound. The proposed workflow is designed to efficiently assess its potential cytotoxic effects and to identify possible interactions with a broad range of common biological targets.

Proposed Screening Cascade

A tiered approach is recommended for the initial biological screening of this compound. This strategy begins with broad cytotoxicity screening, followed by more specific profiling against common drug targets if no significant cytotoxicity is observed.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Based Screening (if non-cytotoxic) cluster_2 Tier 3: Hit Validation & Mechanism of Action Compound This compound Cytotoxicity General Cytotoxicity Screening Compound->Cytotoxicity Broad_Panel Broad Target Panel (Receptors, Enzymes, Ion Channels) Cytotoxicity->Broad_Panel Activity < Threshold Dose_Response Dose-Response Studies Cytotoxicity->Dose_Response Activity > Threshold Broad_Panel->Dose_Response Identified Hit Mechanism Mechanism of Action Studies Dose_Response->Mechanism

Caption: Proposed screening workflow for this compound.

Tier 1: General Cytotoxicity Screening

The initial step is to evaluate the general cytotoxicity of this compound against a panel of human cancer cell lines. This provides a baseline understanding of its potential as an anticancer agent and determines the concentration range for subsequent non-cytotoxic assays.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 (breast), DU-145 (prostate), HCT116 (colon))[3][6]

  • Non-tumorigenic cell line (e.g., HEK-293 (kidney))[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Compound Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data

The results of the cytotoxicity screening should be summarized in a table for easy comparison.

Cell LineTissue of OriginHypothetical IC₅₀ (µM) for this compound
MCF-7Breast Cancer> 100
DU-145Prostate Cancer85.2
HCT116Colon Cancer> 100
HEK-293Non-tumorigenic Kidney> 100

Tier 2: Broad Target Panel Screening

If this compound does not exhibit significant cytotoxicity at concentrations up to 100 µM, a broad pharmacological profiling should be conducted. This involves screening the compound against a panel of common receptors, enzymes, and ion channels to identify potential molecular targets.[7][8]

G cluster_0 Target Classes Compound This compound (Non-cytotoxic concentration) Assays Binding & Functional Assays Compound->Assays GPCRs GPCRs GPCRs->Assays Enzymes Enzymes Enzymes->Assays Ion_Channels Ion Channels Ion_Channels->Assays Data Data Analysis (% Inhibition) Assays->Data

Caption: Workflow for broad target panel screening.

Experimental Protocol: Radioligand Binding Assay (General)

This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of this compound for a specific receptor.[9][10]

Materials:

  • This compound

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Assay buffer

  • Unlabeled competing ligand (for non-specific binding determination)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound in assay buffer.

  • Controls:

    • Total Binding: Membranes and radioligand only.

    • Non-specific Binding: Membranes, radioligand, and a saturating concentration of an unlabeled competing ligand.

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Add scintillation fluid to each well of the dried filter plate and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Determine the percent inhibition of specific binding at each concentration of this compound.

    • Calculate the IC₅₀ value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Broad Target Panel Results

Results from a broad target panel screen are typically presented as percent inhibition at a fixed concentration.

Target ClassSpecific TargetAssay TypeHypothetical % Inhibition @ 10 µM
GPCRs Mu-Opioid ReceptorBinding68%
Dopamine D2 ReceptorBinding12%
Serotonin 5-HT2A ReceptorBinding5%
Enzymes Carbonic Anhydrase IIInhibition25%
DNA Methyltransferase 1Inhibition8%
AcetylcholinesteraseInhibition15%
Ion Channels TRPV1Functional4%

Tier 3: Hit Validation and Mechanism of Action Studies

Any significant "hits" from the primary or secondary screening (e.g., cytotoxicity in a specific cell line or >50% inhibition in a binding assay) should be further investigated.

G cluster_0 Cellular Assays cluster_1 Biochemical/Biophysical Assays Hit Validated Hit Compound Apoptosis Apoptosis Assays (e.g., Caspase Activity) Hit->Apoptosis Cell_Cycle Cell Cycle Analysis Hit->Cell_Cycle ROS ROS Production Assay Hit->ROS Enzyme_Kinetics Enzyme Kinetics Hit->Enzyme_Kinetics SPR Surface Plasmon Resonance (Binding Kinetics) Hit->SPR

Caption: Potential mechanism of action studies for a validated hit.

Example Follow-up Protocol: Reactive Oxygen Species (ROS) Production Assay

If cytotoxicity is observed, this assay can help determine if it is mediated by the induction of oxidative stress.[11]

Materials:

  • Target cells (e.g., DU-145)

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Positive control (e.g., H₂O₂)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Probe Loading: Remove the medium and incubate the cells with DCFH-DA in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Compound Treatment: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) at multiple time points.

  • Data Analysis: Calculate the fold increase in fluorescence relative to the vehicle-treated control cells.

Conclusion

This document provides a comprehensive set of application notes and protocols for the initial biological activity screening of this compound. By employing a systematic, tiered approach, researchers can efficiently evaluate its cytotoxic potential and identify specific molecular targets. The detailed methodologies and data presentation formats are intended to guide the experimental design and facilitate the interpretation of results in the early stages of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Aminophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method for the synthesis of this compound is the acylation of m-phenylenediamine with a propanoylating agent, such as propanoyl chloride or propanoic anhydride. This reaction is a nucleophilic acyl substitution where one of the amino groups of m-phenylenediamine attacks the carbonyl carbon of the acylating agent.

Q2: My reaction is resulting in a low yield or no desired product. What are the common causes?

Low yields in this synthesis can be attributed to several factors:

  • Diacylation: The presence of two amino groups in m-phenylenediamine makes it susceptible to diacylation, where both amino groups react with the propanoylating agent.[1]

  • Reagent Quality: The purity of m-phenylenediamine and the propanoylating agent is crucial. m-Phenylenediamine can oxidize and change color upon exposure to air and light, which can affect its reactivity.[2][3][4] Acylating agents can hydrolyze if exposed to moisture.[5][6]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can negatively impact the yield.

  • Incomplete Reaction: The reaction may not have gone to completion.

Q3: I am observing the formation of multiple products in my reaction mixture. What could be the reason?

The formation of multiple products is most likely due to the diacylation of m-phenylenediamine, resulting in the formation of N,N'-(1,3-phenylene)dipropanamide alongside the desired mono-acylated product. Careful control of stoichiometry is essential to minimize this side reaction.[1][7]

Q4: My final product is discolored (e.g., pink, brown, or yellow). What is the likely cause and how can I prevent it?

Discoloration is often due to the oxidation of the free amino group on the phenyl ring.[1][2][4] To prevent this, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon), use freshly purified m-phenylenediamine, and protect the final product from light and air during storage.

Q5: How can I purify the crude this compound?

Standard purification techniques such as recrystallization or column chromatography can be employed. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. A common solvent system for similar compounds is ethanol/water. For column chromatography, a silica gel stationary phase with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low to No Product Yield Diacylation: Excess propanoylating agent or prolonged reaction time leading to the formation of N,N'-(1,3-phenylene)dipropanamide.Use a 1:1 or slightly less than 1:1 molar ratio of the propanoylating agent to m-phenylenediamine. Add the acylating agent slowly and at a low temperature to control the reaction.[6][7]
Poor Reagent Quality: m-Phenylenediamine is oxidized, or the propanoylating agent is hydrolyzed.[2][5][6]Use freshly opened or purified reagents. m-Phenylenediamine can be purified by recrystallization or sublimation. Ensure the propanoylating agent is handled under anhydrous conditions.
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may be favored at high temperatures.Gradually increase the reaction temperature while monitoring the reaction progress using Thin Layer Chromatography (TLC). A temperature screening experiment can help identify the optimal condition.[6]
Inadequate Reaction Time: The reaction has not proceeded to completion.Monitor the reaction progress by TLC until the starting material (m-phenylenediamine) is consumed.
Presence of Significant Side Products Diacylation: Both amino groups of m-phenylenediamine have reacted.[1]As mentioned above, carefully control the stoichiometry and reaction conditions. Slow, dropwise addition of the propanoylating agent is recommended.
Hydrolysis of Acylating Agent: Presence of moisture leading to the formation of propanoic acid.[6]Ensure all glassware is thoroughly dried and the reaction is performed under an inert and anhydrous atmosphere. Use anhydrous solvents.
Product Discoloration Oxidation: The free amino group of the product or starting material is sensitive to air and light.[1][2][4]Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a dark, cool place under an inert atmosphere.
Difficulty in Product Purification Similar Polarity of Product and Byproduct: The desired mono-acylated product and the di-acylated byproduct may have similar polarities, making separation by column chromatography challenging.Optimize the mobile phase for column chromatography to achieve better separation. Alternatively, recrystallization with different solvent systems may be effective.
Product Solubility: The product may have some water solubility, leading to loss during aqueous workup.Minimize washing with water during the workup. Use brine washes to reduce the solubility of the organic product in the aqueous phase.

Experimental Protocols

Synthesis of this compound

Materials:

  • m-Phenylenediamine

  • Propanoyl chloride (or propanoic anhydride)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine (or another suitable base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for column chromatography

Procedure:

  • Dissolve m-phenylenediamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of propanoyl chloride (0.95 eq) in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Pathway Synthesis of this compound reactant1 m-Phenylenediamine product This compound reactant1->product + Propanoyl Chloride (1 eq) side_product N,N'-(1,3-phenylene)dipropanamide (Side Product) reactant1->side_product + Propanoyl Chloride (>1 eq) reactant2 Propanoyl Chloride reactant2->product reactant2->side_product

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield cluster_analysis Analysis of Reaction Mixture cluster_solutions Potential Solutions start Low Yield Observed check_reagents Check Reagent Purity (m-phenylenediamine, propanoylating agent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_stoichiometry Verify Stoichiometry (1:1 ratio?) start->check_stoichiometry purify_reagents Purify/Use Fresh Reagents check_reagents->purify_reagents tlc_analysis Analyze TLC Plate unreacted_sm Unreacted Starting Material? tlc_analysis->unreacted_sm diacylation Diacylated Product Observed? unreacted_sm->diacylation No optimize_time_temp Increase Reaction Time/Temp unreacted_sm->optimize_time_temp Yes adjust_stoichiometry Adjust Stoichiometry, Slow Addition diacylation->adjust_stoichiometry Yes

Caption: A workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: N-(3-Aminophenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of N-(3-Aminophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for this compound. The first involves the direct acylation of m-phenylenediamine with a propanoylating agent. The second, often more controlled method, involves the reduction of a nitro precursor, N-(3-nitrophenyl)propanamide.

Q2: What are the most common impurities I might encounter during the synthesis of this compound?

A2: The impurities largely depend on the synthetic route chosen.

  • From the direct acylation of m-phenylenediamine:

    • Unreacted m-phenylenediamine: A starting material that did not react.

    • Di-acylated product (N,N'-(1,3-phenylene)dipropanamide): This occurs when both amino groups of m-phenylenediamine react with the propanoylating agent.[1]

    • Hydrolyzed acylating agent: For example, if using propanoyl chloride, it can hydrolyze to propanoic acid.

  • From the reduction of N-(3-nitrophenyl)propanamide:

    • Unreacted N-(3-nitrophenyl)propanamide: The starting nitro compound.

    • Incomplete reduction byproducts: Such as nitroso or azoxy compounds.[1]

    • Byproducts from the reducing agent: For instance, if using catalytic hydrogenation, byproducts from the catalyst or solvent may be present.[1]

  • General Impurities (both routes):

    • Oxidation products: The aminophenyl group is susceptible to oxidation, which can lead to colored impurities.[1][2]

    • Residual solvents: Solvents used during the reaction or purification steps.[3]

Q3: My final product is discolored (e.g., pink, brown, or yellow). What is the likely cause?

A3: Discoloration is often due to the presence of oxidized impurities.[1][2] The free amino group on the phenyl ring is sensitive to air and light, leading to the formation of colored oxidation byproducts. It is crucial to handle the final product under an inert atmosphere and protect it from light.

Q4: I am seeing a second spot on my Thin Layer Chromatography (TLC) that is less polar than my product. What could it be?

A4: A less polar spot could be unreacted m-phenylenediamine, especially if you are using the direct acylation route. It could also be an intermediate from an incomplete reaction.

Q5: My NMR spectrum shows unexpected aromatic signals. How can I identify the impurity?

A5: Unexpected aromatic signals could arise from several sources. If you performed a direct acylation, you might be seeing signals from the di-acylated byproduct. Comparing the integration of the aromatic protons to the protons of the propanamide group can help determine the ratio of your desired product to the di-substituted impurity.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential CauseSuggested Solution
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Ensure the reaction is run for a sufficient amount of time and at the optimal temperature.
Side reactions In the direct acylation of m-phenylenediamine, the formation of the di-acylated byproduct is a common issue. To minimize this, use a protecting group strategy for one of the amino groups or carefully control the stoichiometry of the reactants, adding the acylating agent slowly and at a low temperature.[1]
Product loss during workup/purification This compound has some water solubility. Avoid excessive washing with water. Optimize your extraction and crystallization solvents to maximize product recovery.
Problem 2: Formation of Di-acylated Impurity
Potential CauseSuggested Solution
High reactivity of m-phenylenediamine Both amino groups of m-phenylenediamine are nucleophilic and can react.
Incorrect stoichiometry Using an excess of the propanoylating agent will favor the formation of the di-acylated product.
Reaction conditions High reaction temperatures can increase the rate of the second acylation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Acylation
  • Dissolution: Dissolve m-phenylenediamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add propanoyl chloride (1 equivalent) dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis via Reduction of N-(3-nitrophenyl)propanamide
  • Dissolution: Dissolve N-(3-nitrophenyl)propanamide in a suitable solvent such as ethanol or methanol.

  • Addition of Reducing Agent:

    • Catalytic Hydrogenation: Add a palladium on carbon (Pd/C) catalyst (typically 5-10 wt%).

    • Chemical Reduction: Alternatively, add a reducing agent like stannous chloride (SnCl2) in concentrated hydrochloric acid or iron powder in acetic acid.

  • Reaction:

    • Catalytic Hydrogenation: Stir the mixture under a hydrogen atmosphere until the starting material is consumed.

    • Chemical Reduction: Stir the reaction mixture, possibly with gentle heating, until the starting material is consumed.

  • Workup:

    • Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

    • Chemical Reduction: Quench the reaction carefully and neutralize the acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[2]

Visualizations

Synthesis_Pathways cluster_0 Route 1: Direct Acylation cluster_1 Route 2: Reduction of Nitro Precursor m-Phenylenediamine m-Phenylenediamine N3AP This compound m-Phenylenediamine->N3AP Acylation Di-acylated Di-acylated Impurity m-Phenylenediamine->Di-acylated Side Reaction Propanoyl_Chloride Propanoyl_Chloride Propanoyl_Chloride->N3AP 3-Nitroaniline 3-Nitroaniline N3NP N-(3-Nitrophenyl)propanamide 3-Nitroaniline->N3NP Acylation N3AP_route2 This compound N3NP->N3AP_route2 Reduction Incomplete_Reduction Incomplete Reduction (Nitroso/Azoxy) N3NP->Incomplete_Reduction Side Reaction

Caption: Synthetic routes to this compound and common side reactions.

Troubleshooting_Workflow Start Synthesis Issue Identified Check_Purity Assess Purity (TLC, HPLC, NMR) Start->Check_Purity Impurity_Present Impurity Detected? Check_Purity->Impurity_Present Identify_Impurity Identify Impurity Structure (MS, NMR) Impurity_Present->Identify_Impurity Yes Low_Yield Low Yield? Impurity_Present->Low_Yield No Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Temp, Time) Identify_Impurity->Optimize_Reaction Low_Yield->Optimize_Reaction Yes End Pure Product Obtained Low_Yield->End No Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Optimize_Reaction->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for synthesis and purification issues.

Purification_Decision_Tree Crude_Product Crude Product Discolored Discolored? Crude_Product->Discolored Charcoal Activated Charcoal Treatment Discolored->Charcoal Yes Recrystallize Recrystallization Discolored->Recrystallize No Charcoal->Recrystallize Purity_Check1 Purity Acceptable? Recrystallize->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography No Pure_Product Pure Product Purity_Check1->Pure_Product Yes Purity_Check2 Purity Acceptable? Column_Chromatography->Purity_Check2 Prep_HPLC Preparative HPLC Purity_Check2->Prep_HPLC No Purity_Check2->Pure_Product Yes Prep_HPLC->Pure_Product Impure_Product Further Analysis Needed

Caption: Decision tree for the purification of this compound.

References

Technical Support Center: Purification of N-(3-Aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of colored impurities from N-(3-Aminophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of colored impurities in my this compound sample?

A1: Colored impurities in this compound and other aromatic amines are typically the result of oxidation.[1][2] The primary amino group on the phenyl ring is susceptible to air and light, which can lead to the formation of highly conjugated, colored byproducts.[2]

Q2: What are the most effective methods for removing these colored impurities?

A2: The most common and effective methods for decolorizing this compound are activated carbon treatment, recrystallization, and column chromatography. Often, a combination of these techniques, such as activated carbon treatment followed by recrystallization, yields the best results.[1]

Q3: I'm experiencing low product recovery after purification. What are the common causes?

A3: Low recovery can stem from several factors, including the selection of an inappropriate recrystallization solvent where the product is too soluble, using an excessive amount of solvent, or product loss during transfer and filtration steps. For column chromatography, irreversible adsorption to the stationary phase can also be a cause.[1]

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[1]

Troubleshooting Guides

Colored Impurities
ProblemPotential CauseSuggested Solution
Persistent yellow, brown, or pink color after initial purification. Oxidation byproducts are co-eluting or co-crystallizing with the product.1. Perform an activated carbon treatment prior to recrystallization. 2. Optimize the recrystallization solvent system to decrease the solubility of impurities. 3. If using column chromatography, try a different solvent system or switch to reversed-phase chromatography.[1]
Product darkens upon storage. The purified compound is degrading due to exposure to air and/or light.Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using an amber vial.

Purification Protocols and Troubleshooting

Activated Carbon Treatment

Activated carbon is highly effective at adsorbing large, flat, aromatic colored impurities.

Experimental Protocol: Activated Carbon Treatment

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).

  • Addition of Activated Carbon: Add a small amount of activated carbon (typically 1-5% w/w of the crude product) to the hot solution.

  • Heating: Gently heat the suspension at reflux for a short period (10-20 minutes) with stirring.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper or a pad of celite to remove the activated carbon. This step is crucial and must be performed rapidly to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization of the decolorized product.

  • Isolation: Collect the purified crystals by vacuum filtration.

Troubleshooting: Activated Carbon Treatment

ProblemPotential CauseSuggested Solution
Product crystallizes in the funnel during hot filtration. The solution cooled too quickly. / The funnel and filter paper were not pre-heated.1. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) in an oven. 2. Add a small amount of hot solvent to the solution just before filtration to ensure the product remains dissolved.
Low recovery of the product. Too much activated carbon was used, leading to adsorption of the product. / The product is highly soluble in the chosen solvent.1. Reduce the amount of activated carbon used. 2. Ensure the minimum amount of hot solvent was used for dissolution.
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at room temperature. An ethanol/water mixture is often a good starting point.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the hot solvent. Stir and heat until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.[1]

Troubleshooting: Recrystallization

ProblemPotential CauseSuggested Solution
No crystals form upon cooling. The solution is not saturated. / The compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration. 2. Add a suitable anti-solvent (a solvent in which the product is insoluble) dropwise until the solution becomes slightly turbid, then heat to re-dissolve and cool slowly. 3. Scratch the inside of the flask with a glass rod to induce nucleation.
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.1. Use a solvent with a lower boiling point. 2. Add more hot solvent to the solution before cooling.
Low recovery. The compound is significantly soluble in the cold solvent. / Insufficient cooling time.1. Use a different solvent system where the compound has lower solubility at cold temperatures. 2. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration.[1]
Column Chromatography

Column chromatography is used to separate the desired compound from impurities with different polarities.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio should be determined by TLC. To prevent peak tailing due to the basicity of the amine, add a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase.[1]

  • Column Packing: Pack the column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Run the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Troubleshooting: Column Chromatography

ProblemPotential CauseSuggested Solution
Peak tailing. The basic amine is interacting strongly with the acidic silica gel.Add a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase. / Consider using a different stationary phase like alumina.
Poor separation of impurities. The mobile phase is not optimized.1. Adjust the polarity of the mobile phase based on TLC analysis. 2. Try a different solvent system with different selectivity.
Low or no product recovery. The compound is irreversibly adsorbed onto the silica gel.Use a more polar mobile phase or add a basic modifier. / Consider using a less acidic stationary phase like alumina.[1]

Quantitative Data Summary

The following table presents representative data for the purification of a structurally similar compound, N-(3-aminophenyl)sulfamide, which can serve as a guideline for the expected outcomes when purifying this compound.

Purification MethodInitial PurityFinal Purity (by HPLC)Recovery RateColor
Recrystallization (Ethanol/Water) ~85%>98%70-85%Colorless
Recrystallization with Activated Carbon ~85% (colored)>99%65-80%Colorless

Note: Data is for the structurally similar compound N-(3-aminophenyl)sulfamide and is intended for illustrative purposes.[1]

Visualized Workflows

PurificationWorkflow General Purification Workflow for this compound Crude Crude this compound (Colored Impurities Present) Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve ColumnChromatography Column Chromatography Crude->ColumnChromatography Alternative Method ActivatedCarbon Activated Carbon Treatment Dissolve->ActivatedCarbon Optional, for heavy coloration Recrystallize Recrystallization (Slow Cooling) Dissolve->Recrystallize HotFilter Hot Filtration ActivatedCarbon->HotFilter HotFilter->Recrystallize PureProduct Pure, Colorless This compound Recrystallize->PureProduct ColumnChromatography->PureProduct

Caption: General purification workflow for this compound.

TroubleshootingLogic Troubleshooting Logic for Persistent Colored Impurities Start Product is Still Colored After Initial Purification CheckMethod Was Activated Carbon Used? Start->CheckMethod UseCarbon Perform Activated Carbon Treatment Before Recrystallization CheckMethod->UseCarbon No OptimizeRecryst Optimize Recrystallization Solvent System CheckMethod->OptimizeRecryst Yes End Problem Resolved UseCarbon->End CheckColumn Using Column Chromatography? OptimizeRecryst->CheckColumn ChangeMobilePhase Change Mobile Phase Polarity or Composition CheckColumn->ChangeMobilePhase Yes CheckColumn->End No ReversedPhase Consider Reversed-Phase Chromatography ChangeMobilePhase->ReversedPhase ReversedPhase->End

Caption: Troubleshooting logic for persistent colored impurities.

References

Technical Support Center: N-(3-Aminophenyl)propanamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of N-(3-Aminophenyl)propanamide by recrystallization.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of this compound, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solutions
No Crystal Formation - Too much solvent was used: The solution is not supersaturated upon cooling.[1][2]- Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred.[1]- Cooling rate is too rapid: Crystals do not have sufficient time to form.[3]- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1][2]- Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal of this compound.[1][2]- Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[3]
Low Crystal Yield - Excessive solvent: A significant amount of the product remains dissolved in the mother liquor.[3][4]- Premature crystallization: Crystals form during hot filtration.[3]- Incomplete cooling: The solution was not cooled for a sufficient amount of time to maximize crystal formation.[3]- Use Minimal Solvent: Use the minimum amount of hot solvent required to dissolve the crude product.[3][4]- Preheat Filtration Apparatus: Ensure the funnel and receiving flask are hot to prevent premature crystal formation.[5]- Sufficient Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes.[6]
"Oiling Out" - High concentration of impurities. - The boiling point of the solvent is higher than the melting point of the compound. The melting point of this compound is 92-96 °C.[7]- Rapid cooling. [3]- Reheat and Add Solvent: Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and cool slowly.[2][3]- Charcoal Treatment: If colored impurities are suspected, add activated charcoal to the hot solution and perform a hot filtration.[2][6]- Change Solvent System: Consider a solvent with a lower boiling point or a mixed solvent system.[2]
Colored Crystals - Colored impurities are co-crystallizing with the product. [6]- Oxidation of the amino group. The aminophenyl group can be sensitive to air and light.[1]- Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, heat briefly, and remove the charcoal by hot filtration.[6]- Use an Inert Atmosphere: If oxidation is suspected, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: this compound is expected to have moderate solubility in polar solvents.[8] For structurally similar aromatic amines and amides, a mixed solvent system of ethanol and water is often effective.[1][6] It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent ratio. The ideal solvent should dissolve the compound when hot but sparingly when cold.

Q2: How can I prevent premature crystallization in the funnel during hot filtration?

A2: To prevent premature crystallization, you can use a stemless funnel and preheat your filtration apparatus (funnel and receiving flask) with hot solvent or in an oven before use.[5] Performing the filtration quickly will also minimize cooling.[3]

Q3: My recrystallized product has a wide melting point range. Is it pure?

A3: A wide melting point range typically indicates the presence of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2 °C.[9] If your product shows a broad range, a second recrystallization may be necessary.

Q4: What should I do if my compound "oils out" instead of forming crystals?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid.[1] This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the compound's melting point (92-96 °C for this compound).[7] To resolve this, reheat the solution until the oil redissolves, add a small amount of extra solvent, and allow it to cool much more slowly.[2][3]

Q5: How can I improve the recovery of my product?

A5: To improve yield, use the minimum amount of hot solvent necessary for dissolution.[4] Ensure the solution cools slowly and is then thoroughly chilled in an ice bath to maximize crystallization.[3] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[4]

Experimental Protocol: General Recrystallization of this compound

This protocol provides a general method for the recrystallization of this compound. The solvent system provided is a common starting point for similar compounds and may require optimization.

1. Solvent Selection:

  • Place a small amount of crude this compound in a test tube.

  • Add a few drops of a test solvent (e.g., ethanol/water mixtures, isopropanol).

  • Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent system (e.g., ethanol/water) and heat the mixture on a hot plate with stirring until the solid completely dissolves.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the mixture to boiling for a few minutes.[6]

4. Hot Filtration:

  • If charcoal was added or if insoluble impurities are present, perform a hot filtration using a preheated funnel and fluted filter paper into a clean, preheated Erlenmeyer flask.[5]

5. Crystallization:

  • Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]

7. Drying:

  • Dry the purified crystals on the filter paper by drawing air through them.

  • For complete drying, transfer the crystals to a watch glass or place them in a vacuum oven at a low temperature.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues start Problem Encountered no_crystals No Crystals Formed start->no_crystals Clear solution after cooling? oiling_out Compound 'Oiled Out' start->oiling_out Liquid droplets form? low_yield Low Yield start->low_yield Few crystals recovered? solution1 Reduce Solvent Volume (Boil off excess) no_crystals->solution1 Suspect too much solvent solution2 Induce Nucleation (Scratch/Seed) no_crystals->solution2 If solution is supersaturated solution3 Reheat, Add More Solvent, Cool Slowly oiling_out->solution3 Primary action solution4 Change Solvent System oiling_out->solution4 If problem persists solution5 Use Minimum Hot Solvent low_yield->solution5 During dissolution solution6 Ensure Complete Cooling low_yield->solution6 During crystallization

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Optimizing N-(3-Aminophenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of N-(3-Aminophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The synthesis of this compound typically involves the acylation of m-phenylenediamine with propanoyl chloride or a related acylating agent. This is a nucleophilic acyl substitution reaction where one of the amino groups of m-phenylenediamine attacks the carbonyl carbon of the propanoyl chloride.

Q2: Why is controlling the reaction temperature so critical in this synthesis?

A2: Temperature control is crucial to manage the selectivity of the reaction. M-phenylenediamine has two nucleophilic amino groups. High reaction temperatures can lead to the formation of the di-acylated byproduct, N,N'-(1,3-phenylene)dipropanamide, which can be difficult to separate from the desired mono-acylated product, thus reducing the yield of this compound.[1] Conversely, a temperature that is too low may result in an impractically slow reaction rate.

Q3: What are the common side products, and how does temperature influence their formation?

A3: The most common side product is the di-acylated N,N'-(1,3-phenylene)dipropanamide. The formation of this byproduct is highly dependent on the reaction temperature.[1] Elevated temperatures increase the kinetic energy of the molecules, leading to a higher probability of the second amino group reacting with another molecule of the acylating agent.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting material (m-phenylenediamine), you can observe the disappearance of the starting material and the appearance of the product spot(s). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Suboptimal Reaction Temperature The reaction temperature may be too low, leading to an incomplete reaction, or too high, favoring the formation of the di-acylated byproduct. An initial low temperature (e.g., 0-5 °C) during the addition of the acylating agent is often recommended to control the initial exothermic reaction, followed by a gradual warming to room temperature or gentle heating to drive the reaction to completion.[3]
Incorrect Stoichiometry An excess of the acylating agent (propanoyl chloride) can significantly increase the formation of the di-acylated byproduct.[1] Carefully control the molar ratio of reactants, typically using a slight excess of the m-phenylenediamine or adding the propanoyl chloride dropwise to a solution of the diamine.
Poor Quality of Reagents Impurities in the starting materials, particularly in the m-phenylenediamine or the acylating agent, can interfere with the reaction. Ensure the purity of your reagents before starting the experiment.
Inadequate Reaction Time The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC until the starting material is consumed.[3]
Issue 2: Presence of Significant Amounts of Di-acylated Byproduct
Potential Cause Troubleshooting Step
High Reaction Temperature As mentioned, high temperatures promote di-acylation.[1] Maintain a low temperature, especially during the addition of the propanoyl chloride. Consider running the entire reaction at a reduced temperature for a longer duration.
Rapid Addition of Acylating Agent Adding the acylating agent too quickly can create localized areas of high concentration, increasing the likelihood of di-acylation. Add the propanoyl chloride dropwise to a well-stirred solution of m-phenylenediamine.[1]
Solvent Effects The choice of solvent can influence the reaction's selectivity. A less polar aprotic solvent may be beneficial.
Issue 3: Difficulty in Purifying the Product
Potential Cause Troubleshooting Step
Similar Polarity of Product and Byproduct The mono- and di-acylated products may have similar polarities, making separation by column chromatography challenging.
Product Precipitation Issues The product may not precipitate cleanly from the reaction mixture.
Presence of Unreacted Starting Material Incomplete reaction can leave unreacted m-phenylenediamine, which will need to be removed.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Temperature for this compound Synthesis

Entry Temperature (°C) Reaction Time (h) Yield of Mono-product (%) Yield of Di-product (%)
10645<5
225 (Room Temp)47515
35026035
40 → 2558510

Note: This data is illustrative and serves as an example for an optimization study.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice-water bath.

  • Reactant Preparation: Dissolve m-phenylenediamine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in the flask.

  • Addition of Acylating Agent: Dissolve propanoyl chloride (0.95-1.0 eq) in the same solvent and add it to the dropping funnel. Add the propanoyl chloride solution dropwise to the stirred solution of m-phenylenediamine over 30-60 minutes, maintaining the internal temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.[2]

Visualizations

Reaction_Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_temp Adjust Temperature: - Lower initial temp (0-5°C) - Gradual warming check_yield->optimize_temp Yes optimize_stoichiometry Adjust Stoichiometry: - Use slight excess of diamine - Slow addition of acylating agent check_yield->optimize_stoichiometry Yes increase_time Increase Reaction Time check_yield->increase_time Yes check_reagents Verify Reagent Purity check_yield->check_reagents Yes optimize_purification Optimize Purification: - Column chromatography - Recrystallization check_purity->optimize_purification Yes successful_synthesis Successful Synthesis check_purity->successful_synthesis No optimize_temp->start optimize_stoichiometry->start increase_time->start check_reagents->start optimize_purification->successful_synthesis

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Experimental_Workflow General Experimental Workflow A 1. Dissolve m-phenylenediamine in anhydrous solvent B 2. Cool reaction mixture to 0-5°C A->B C 3. Add propanoyl chloride dropwise B->C D 4. Allow to warm to room temperature and stir C->D E 5. Monitor reaction by TLC D->E F 6. Aqueous workup (NaHCO3 quench) E->F G 7. Extraction and drying of organic phase F->G H 8. Purification (Chromatography/Recrystallization) G->H I 9. Characterization of product H->I

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Technical Support Center: Acylation of 3-Aminophenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acylation of 3-aminophenyl compounds.

Troubleshooting Guide

Issue: Low Yield of the Desired N-Acylated Product

Question: My acylation of a 3-aminophenyl compound is resulting in a low yield of the desired N-acylated product. What are the potential causes and how can I improve the yield?

Answer:

A low yield of the N-acylated product can stem from several factors, primarily related to reaction conditions and the purity of starting materials. Here are some common causes and troubleshooting steps:

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.

    • Troubleshooting: While some acylations can be performed at room temperature, heating the reaction mixture can increase the rate of reaction and improve yield. A preferred temperature range is often between 50°C and 175°C, with 60°C to 100°C being a common optimal range.[1] However, excessively high temperatures can lead to degradation and the formation of side products. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrates.

  • Incorrect Stoichiometry of Acylating Agent: An insufficient amount of the acylating agent will lead to incomplete conversion of the starting material. Conversely, a large excess can promote side reactions.

    • Troubleshooting: Typically, 1 to 1.2 equivalents of the acylating anhydride per equivalent of the aminophenyl compound are recommended for optimal results.[1] Using a large excess of the anhydride should be avoided as it can lead to the formation of diacylated byproducts.[1]

  • Presence of Impurities: Impurities in the 3-aminophenyl starting material, such as aniline, o-aminophenol, and 4,4'-diaminodiphenylether, can interfere with the acylation reaction and reduce the yield of the desired product.[2]

    • Troubleshooting: Ensure the purity of the starting materials. Purification of the crude aminophenyl compound may be necessary to achieve a satisfactory yield of the N-acylated product.[2]

Issue: Formation of Significant Amounts of O-Acylated Byproduct

Question: I am observing a significant amount of the O-acylated product alongside my desired N-acylated product. How can I improve the selectivity for N-acylation?

Answer:

The presence of both amino (-NH2) and hydroxyl (-OH) groups in 3-aminophenyl compounds makes them bidentate nucleophiles, meaning acylation can occur at either site. However, the amino group is generally more nucleophilic than the hydroxyl group, favoring N-acylation under many conditions.[3][4] The formation of a significant O-acylated product is a common issue that can be addressed by carefully controlling the reaction conditions.

  • Understanding the Competition:

    • N-Acylation vs. O-Acylation: The nitrogen of the amino group is a stronger nucleophile than the oxygen of the hydroxyl group. This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for nucleophilic attack.[3][4]

    • Kinetic vs. Thermodynamic Control: O-acylation is often the kinetically favored product, meaning it forms faster, while the N-acylated product is typically more thermodynamically stable.

  • Troubleshooting Strategies:

    • Choice of Acylating Agent and Catalyst: The reactivity of the acylating agent and the type of catalyst used can significantly influence the selectivity.

      • Using milder acylating agents like acetic anhydride often favors N-acylation.[5] More reactive agents like acyl chlorides might lead to less selectivity.

      • The presence of a Lewis acid catalyst, such as AlCl3, can promote C-acylation (a Friedel-Crafts reaction) on the aromatic ring, which is another potential side reaction.[3] For selective N-acylation, such catalysts are generally avoided.

    • Solvent and pH: The reaction medium can affect the nucleophilicity of the functional groups.

      • Performing the reaction in an aqueous medium is common. The pH of the solution can influence the protonation state of the amino and hydroxyl groups. Under acidic conditions, the amino group can be protonated, reducing its nucleophilicity.

    • In Situ Protection: A technique involving the in situ and reversible protection of the amine functionality with CO2 has been shown to achieve complete chemoselectivity for O-acylation.[6] While the goal here is N-acylation, this demonstrates the principle of selectively blocking one reactive site to direct the reaction to the other.

Issue: Presence of a Diacylated Byproduct

Question: My product analysis shows the presence of a diacylated species. How can I prevent this side reaction?

Answer:

Diacylation occurs when both the amino and hydroxyl groups of the 3-aminophenyl compound are acylated. This is more likely to happen under forcing reaction conditions or with an excess of the acylating agent.

  • Troubleshooting Strategies:

    • Control Stoichiometry: The most effective way to prevent diacylation is to carefully control the stoichiometry of the acylating agent. Using a slight excess (1 to 1.2 equivalents) is often sufficient to drive the reaction to completion without significant diacylation.[1] Avoid using a large excess of the acylating agent.[1]

    • Reaction Time: Extending the reaction time unnecessarily, especially at elevated temperatures, can increase the likelihood of diacylation.[7] Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: Why is N-acylation generally preferred over O-acylation in aminophenyl compounds?

A1: N-acylation is generally preferred because the amino group (-NH2) is a stronger nucleophile than the hydroxyl group (-OH).[3][4] Nucleophilicity in this context is related to the availability of the lone pair of electrons on the heteroatom. Nitrogen is less electronegative than oxygen, so its lone pair is more readily donated to an electrophile, such as the carbonyl carbon of an acylating agent.[4] This results in a faster reaction rate for N-acylation compared to O-acylation under neutral or mildly basic conditions.[4]

Q2: What is the role of a base, like pyridine or triethylamine, in these acylation reactions?

A2: A base is often used in acylation reactions to neutralize the acid byproduct formed (e.g., acetic acid from acetic anhydride or HCl from an acyl chloride). This prevents the protonation of the amino group of the starting material, which would render it non-nucleophilic and stop the reaction. The base ensures that the amine remains in its free, nucleophilic form to react with the acylating agent.

Q3: Can I use an acyl chloride instead of an anhydride for the acylation of 3-aminophenyl compounds?

A3: Yes, acyl chlorides can be used as acylating agents. However, they are generally more reactive than anhydrides. This increased reactivity can sometimes lead to lower selectivity between N- and O-acylation and may require more careful control of reaction conditions, such as lower temperatures. The reaction with an acyl chloride will also produce hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base.[5]

Q4: How can I purify my N-acylated product from unreacted starting materials and side products?

A4: The purification of the N-acylated product typically involves the following steps:

  • Crystallization: The desired product often has different solubility properties than the starting materials and byproducts. Recrystallization from a suitable solvent (e.g., water) is a common and effective method for purification.[4][8]

  • Filtration and Washing: After crystallization, the product is isolated by filtration and washed with a cold solvent to remove soluble impurities.[8]

  • Adsorbent Treatment: In some cases, the crude product solution may be treated with an adsorbent like activated carbon to remove colored impurities before crystallization.[2]

Quantitative Data Summary

ReactantsAcylating AgentBase/CatalystConditionsProduct CompositionReference
BenzylamineIsopropenyl acetateDBU (1 equiv)6 h60% N-acylation, 40% O-acylation[6]
BenzylamineIsopropenyl acetateDBU (1.2 equiv)-100% N-acylation, 70% O-acylation[6]
BenzylamineIsopropenyl acetateDBU, with in situ CO2 protection6 h0% N-acylation, 15-30% O-acylation[6]

Note: The data above is for benzylamine, a related primary amine, and illustrates the principles of controlling N- vs. O-acylation.

Reaction Pathway Diagram

Acylation_Side_Reactions 3-Aminophenyl Compound 3-Aminophenyl Compound N-Acylated Product (Desired) N-Acylated Product (Desired) 3-Aminophenyl Compound->N-Acylated Product (Desired) N-Acylation (More Nucleophilic Site) O-Acylated Product (Side Product) O-Acylated Product (Side Product) 3-Aminophenyl Compound->O-Acylated Product (Side Product) O-Acylation (Less Nucleophilic Site) Acylating Agent Acylating Agent Diacylated Product (Side Product) Diacylated Product (Side Product) N-Acylated Product (Desired)->Diacylated Product (Side Product) Further Acylation (Excess Acylating Agent) O-Acylated Product (Side Product)->Diacylated Product (Side Product) Further Acylation

References

Technical Support Center: N-(3-Aminophenyl)propanamide Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals investigating the degradation pathways of N-(3-Aminophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The most probable degradation pathway for this compound under physiological or aqueous environmental conditions is the hydrolysis of the amide bond. This reaction cleaves the molecule into two primary degradation products: 3-aminoaniline and propanoic acid. Amide hydrolysis can be catalyzed by acid or base, or it may occur enzymatically.[1]

Q2: What are the expected degradation products of this compound?

A2: The expected primary degradation products from the hydrolysis of this compound are:

  • 3-Aminoaniline (also known as m-phenylenediamine)

  • Propanoic acid

Under certain oxidative conditions, further degradation or modification of the 3-aminoaniline moiety could occur, though this is generally considered a secondary pathway.

Q3: What analytical methods are suitable for monitoring the degradation of this compound and detecting its products?

A3: A common and effective analytical method is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).

  • HPLC-UV: Can be used to monitor the disappearance of the parent compound and the appearance of the 3-aminoaniline product, as the aromatic ring is UV-active.

  • LC-MS: Provides higher specificity and sensitivity, allowing for the confirmation of the molecular weights of the parent compound and its degradation products.[2] Propanoic acid is small and may be difficult to retain on a standard reverse-phase column, so specific chromatographic conditions or derivatization might be necessary for its quantification.

Q4: Under what conditions is this compound expected to be most stable or unstable?

A4: The stability of this compound is highly dependent on pH and temperature.

  • Unstable: The compound is expected to be least stable under strong acidic or strong basic conditions, which catalyze amide hydrolysis.[1] Elevated temperatures will also accelerate the rate of degradation.

  • Stable: It is likely to be most stable at a neutral or near-neutral pH and at lower temperatures. For long-term storage, it should be kept as a solid in a cool, dry place.[3]

Predicted Hydrolytic Degradation Pathway

G parent This compound reaction Hydrolysis (+ H₂O) parent->reaction product1 3-Aminoaniline product2 Propanoic Acid reaction->product1 reaction->product2

Caption: Predicted hydrolytic degradation of this compound.

Troubleshooting Guide

Q1: My analysis shows no degradation of this compound. What could be the issue?

A1: If you are not observing degradation, consider the following:

  • Inappropriate Conditions: The conditions (pH, temperature) may not be harsh enough to induce hydrolysis at a detectable rate. Try increasing the temperature or using a stronger acid or base.

  • Short Experiment Duration: The degradation process may be slow. Extend the duration of your experiment and take time points over a longer period.

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect small changes in the concentration of the parent compound. Ensure your method is validated for the limit of detection (LOD) and limit of quantification (LOQ).

Q2: I am observing more degradation products than the two expected from hydrolysis. What might they be?

A2: The presence of unexpected products could be due to:

  • Secondary Degradation: The primary product, 3-aminoaniline, may itself be unstable under your experimental conditions and could be degrading further, particularly through oxidation.

  • Impurities: The starting material may contain impurities that are also degrading. Always check the purity of your this compound standard.

  • Reaction with Buffer Components: The compound or its degradation products might be reacting with components of your buffer or solvent system.

Q3: How can I definitively identify the degradation products?

A3: To confirm the identity of your degradation products:

  • Mass Spectrometry (MS): Use LC-MS to determine the molecular weight of the products and compare them to the theoretical masses of 3-aminoaniline and propanoic acid. High-resolution mass spectrometry (HRMS) can provide elemental composition.

  • Reference Standards: The most reliable method is to run authentic reference standards of the expected degradation products (3-aminoaniline and propanoic acid) and compare their retention times and spectral data (e.g., UV, MS/MS fragmentation) with your observed products.

  • Nuclear Magnetic Resonance (NMR): If you can isolate a sufficient quantity of a degradation product, NMR spectroscopy can be used to elucidate its structure.[2]

Experimental Protocols

General Protocol for Forced Degradation by Hydrolysis

This protocol outlines a general procedure for investigating the hydrolytic degradation of this compound.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Degradation Samples:

    • Acidic Condition: Dilute the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL.

    • Basic Condition: Dilute the stock solution with 0.1 M sodium hydroxide (NaOH) to a final concentration of 100 µg/mL.

    • Neutral Condition: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the prepared solutions at a controlled temperature (e.g., 60°C).

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • For the basic condition samples, neutralize the aliquots with an equivalent amount of acid immediately after collection to stop the reaction. Similarly, neutralize the acidic samples with a base.

  • Sample Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • Identify the degradation products by comparing their retention times and/or mass spectra with those of reference standards.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) prep_samples Prepare Degradation Samples (Acid, Base, Neutral) prep_stock->prep_samples incubation Incubate at Controlled Temp (e.g., 60°C) prep_samples->incubation sampling Collect Aliquots at Time Points incubation->sampling neutralize Neutralize Samples sampling->neutralize hplc Analyze by HPLC-UV/MS neutralize->hplc data Calculate % Degradation & Identify Products hplc->data

Caption: General experimental workflow for a forced degradation study.

Data Presentation

The following table template can be used to summarize quantitative data from your degradation experiments.

ConditionTime (hours)This compound Remaining (%)3-Aminoaniline Formed (Area)
0.1 M HCl 01000
2
4
8
0.1 M NaOH 01000
2
4
8
Water 01000
2
4
8

References

Technical Support Center: TLC Analysis of N-(3-Aminophenyl)propanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for monitoring the progress of the N-(3-Aminophenyl)propanamide synthesis via Thin-Layer Chromatography (TLC). The primary reaction pathway considered is the acylation of m-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of elution (Rf values) for the starting material, product, and major byproduct on a silica gel TLC plate?

A1: The order of elution is directly related to the polarity of the compounds. On a standard silica gel plate (a polar stationary phase), less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf).

  • m-Phenylenediamine (Starting Material): This is the most polar compound due to its two primary amine groups. It will adhere strongly to the silica gel and have the lowest Rf value .

  • This compound (Product): This molecule has one amide group and one amine group, making it less polar than the starting diamine. It will have an intermediate Rf value .

  • N,N'-(1,3-phenylene)bis(propanamide) (Di-acylated Byproduct): With two amide groups and no free amines, this is the least polar of the three components. It will travel the furthest up the plate and have the highest Rf value .

Q2: How do I select an appropriate mobile phase (eluent) for this analysis?

A2: The goal is to find a solvent system that provides good separation between the spots (ideally, Rf values between 0.2 and 0.8). A mixture of a moderately polar solvent and a non-polar solvent is typically effective.

  • Starting Point: A good initial choice is a mixture of Ethyl Acetate (polar) and Hexane (non-polar). A ratio of 70:30 or 80:20 (Ethyl Acetate:Hexane) is a common starting point.

  • Tuning Polarity:

    • If all spots remain near the baseline, the eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate).[1]

    • If all spots are near the solvent front, the eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar one.[1]

  • Alternative Systems: Dichloromethane/Methanol (e.g., 95:5) can also be effective. For amines, which can streak, adding a small amount of a basic modifier like triethylamine or ammonia (0.1–2.0%) to the mobile phase can improve spot shape.[1][2][3]

Q3: What are the most effective visualization techniques for these compounds?

A3: Since the compounds involved are aromatic, multiple visualization methods can be used.

  • UV Light (254 nm): This is a non-destructive first step. All key compounds are aromatic and should appear as dark spots on the fluorescent green background of the TLC plate.[4][5]

  • Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent that reacts with many organic compounds, including amines and amides. It is a universal stain that will visualize all spots, typically as yellow-brown spots on a purple/pink background upon gentle heating.[4][6]

  • Ninhydrin Stain: This stain is specific for primary and secondary amines.[6][7] It will produce a distinct color (often purple or pink) for the m-phenylenediamine and the this compound product, but it will not stain the di-acylated byproduct. This can be highly useful for confirming the identity of the spots.

Q4: How can I confirm the identity of the spots on my TLC plate?

A4: Use co-spotting. On the same TLC plate, spot your reaction mixture in one lane. In adjacent lanes, spot pure samples of your starting material (m-phenylenediamine) and, if available, the expected product. A spot in the reaction mixture lane that travels to the same height as a pure reference compound is very likely to be that compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Spots are streaking or elongated. 1. Sample is too concentrated (overloaded).[1][2][8] 2. The compound is strongly acidic or basic and is interacting too strongly with the silica gel.[2][3] 3. The sample was spotted in a solvent that is too polar.[2]1. Dilute the sample before spotting it on the plate. 2. Add a few drops of a modifier to the eluent. For these basic amine compounds, add a small amount of triethylamine or ammonia (e.g., 0.5%) to the mobile phase.[1][3] 3. Ensure the spotting solvent is volatile and not excessively polar.
All spots are at the baseline (Rf ≈ 0). The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[1]
All spots are at the solvent front (Rf ≈ 1). The mobile phase is too polar, causing all compounds to travel with it.Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.[1]
Spots are not separating (overlapping). The polarity of the mobile phase is not optimal for resolving the mixture.Systematically test different solvent ratios. Try small, incremental changes (e.g., from 70:30 to 80:20 to 90:10 ethyl acetate/hexane). If that fails, try a different solvent system entirely (e.g., dichloromethane/methanol).
No spots are visible. 1. The sample is too dilute.[1][3][9] 2. The compounds are not UV-active and the visualization method is insufficient. 3. The solvent level in the developing chamber was higher than the spotting line, washing the sample away.[3][9]1. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications.[1][9] 2. Use a chemical stain like potassium permanganate, which is a near-universal stain for organic compounds.[4][6] 3. Ensure the solvent level in the chamber is always below the baseline where the samples are spotted.[3]
The solvent front is crooked or uneven. 1. The edges of the TLC plate are touching the sides of the developing chamber or the filter paper.[3][9] 2. The adsorbent on the plate is chipped or uneven.[3]1. Carefully place the plate in the center of the chamber, ensuring it does not touch the sides. 2. Use a new, undamaged TLC plate.

Data Presentation

Table 1: Typical Rf Values on Silica Gel Plates

CompoundStructurePolarityExpected Rf (70:30 Ethyl Acetate/Hexane)Expected Rf (95:5 Dichloromethane/Methanol)
m-PhenylenediamineC₆H₄(NH₂)₂High~ 0.15~ 0.25
This compoundC₉H₁₂N₂OMedium~ 0.40~ 0.55
N,N'-(1,3-phenylene)bis(propanamide)C₁₂H₁₆N₂O₂Low~ 0.65~ 0.75

Note: These Rf values are illustrative and can vary based on exact experimental conditions (temperature, chamber saturation, plate manufacturer, etc.).

Experimental Protocols

Protocol: Standard TLC Analysis

  • Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of a silica gel TLC plate. Do not use a pen, as the ink can run with the solvent.[9]

  • Sample Preparation: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane). Prepare separate dilute solutions of your starting materials for co-spotting.

  • Spotting: Use a capillary tube or micropipette to apply a small spot of each solution onto the origin line. Keep the spots small and well-separated. Let the solvent evaporate completely between applications if multiple spots are needed for concentration.[1]

  • Developing: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm (ensure it is below the origin line). Place a piece of filter paper inside to saturate the chamber atmosphere. Carefully place the TLC plate into the chamber and close it.

  • Elution: Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top edge. Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.

    • If needed, use a chemical stain. Dip the plate into the staining solution (e.g., KMnO₄), remove excess stain, and gently heat with a heat gun until spots appear.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Mandatory Visualization

TLC_Troubleshooting_Workflow start TLC Plate Issue Observed p1 Problem: Spots are Streaking start->p1 p2 Problem: Spots at Baseline (Rf ≈ 0) start->p2 p3 Problem: Spots at Solvent Front (Rf ≈ 1) start->p3 p4 Problem: Poor Spot Separation start->p4 c1 Cause: Sample Overloaded or Compound is too Basic p1->c1 likely due to c2 Cause: Eluent is Not Polar Enough p2->c2 likely due to c3 Cause: Eluent is Too Polar p3->c3 likely due to c4 Cause: Suboptimal Eluent Composition p4->c4 likely due to s1 Solution: 1. Dilute Sample 2. Add Base (e.g., TEA) to Eluent c1->s1 correct by s2 Solution: Increase Proportion of Polar Solvent in Eluent c2->s2 correct by s3 Solution: Decrease Proportion of Polar Solvent in Eluent c3->s3 correct by s4 Solution: Systematically Vary Solvent Ratio or Change Solvent System c4->s4 correct by

Caption: A workflow diagram for troubleshooting common TLC analysis issues.

References

Technical Support Center: Purification of N-(3-Aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude N-(3-Aminophenyl)propanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities largely depend on the synthetic route but commonly include:

  • Unreacted Starting Materials: Such as m-phenylenediamine or 3-nitroaniline.[1][2]

  • Di-substituted Byproducts: For instance, if synthesizing from m-phenylenediamine, a di-acylated product can form.[1]

  • Oxidation Products: The aminophenyl group is susceptible to air and light oxidation, leading to colored impurities (e.g., pink, yellow, or brown).[1][2]

  • Residual Solvents: Solvents used during the reaction or work-up may remain.[2]

  • Hydrolyzed Reagents: Byproducts from the hydrolysis of reagents used in the synthesis.[1]

Q2: My final product is discolored. How can I remove these colored impurities?

A2: Discoloration is typically due to oxidation byproducts.[1][2] An effective method to remove these is through treatment with activated carbon. This involves dissolving the crude product in a suitable hot solvent, adding a small amount of activated charcoal, heating the mixture for a short period, and then performing a hot filtration to remove the charcoal. The purified compound is then crystallized from the filtrate upon cooling.[2]

Q3: I am observing a second spot on my Thin Layer Chromatography (TLC) plate. What could it be?

A3: The identity of the second spot depends on its polarity relative to your product.

  • A less polar spot could be unreacted m-phenylenediamine.[1]

  • A more polar spot could be a di-acylated byproduct or other more polar impurities.

Q4: How can I monitor the effectiveness of my purification?

A4: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process.[2] By comparing the crude mixture to the purified fractions against a reference standard, you can assess the removal of impurities. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation.[2]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery The chosen solvent is too effective, leading to high solubility even at low temperatures.[2]Optimize the solvent system. Try a solvent mixture (a "good" solvent with a "poor" solvent) to decrease solubility upon cooling.[2]
The solution is too dilute.[2]Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]
Cooling was too rapid.[2]Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[2]
No Crystals Form The solution is supersaturated or too dilute.Try scratching the inside of the flask with a glass rod to induce nucleation.[2] If the solution is too dilute, evaporate some solvent.[2] If too concentrated, add a small amount of cold "poor" solvent.
Oily Product The melting point of the compound is lower than the boiling point of the solvent, or impurities are preventing crystallization.Ensure the solvent has a boiling point lower than the product's melting point. If impurities are the issue, an additional purification step like column chromatography may be necessary.
Colored Crystals Colored impurities are co-crystallizing with the product.[2]Perform an activated carbon treatment prior to recrystallization.[2]
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation The mobile phase (eluent) is not optimized.[2]Optimize the solvent system using TLC to achieve a target Rf value of approximately 0.3 for the product.[2]
Peak Tailing The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel).Add a small amount of a modifier to the mobile phase, such as 0.5-1% triethylamine, to reduce interactions with the silica.[2][3]
Product Degradation The compound is sensitive to the acidic nature of the silica gel.Consider using a less acidic stationary phase, such as alumina, or deactivating the silica gel with a base before use.[2]
Colored Impurities Co-elute The impurity has a similar polarity to the product in the chosen solvent system.[2]Try a different solvent system to alter selectivity. Alternatively, consider using a different chromatographic technique, such as reversed-phase chromatography.[2]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find one where it is soluble when hot but sparingly soluble when cold. A mixture of ethanol and water is often a good starting point.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[2]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.[2]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[2]

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[2]

Protocol 2: Column Chromatography
  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.[2]

  • Mobile Phase Selection: Determine an appropriate mobile phase using TLC. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of ~0.3 for this compound.[2] To prevent peak tailing, consider adding 0.5% triethylamine to the mobile phase.[2]

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Acid-Base Extraction

This technique is useful for separating the basic this compound from acidic or neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane or diethyl ether, in a separatory funnel.

  • Acidic Wash: Add an aqueous solution of a weak acid (e.g., 1 M HCl) to the separatory funnel.[4][5] The basic this compound will be protonated and move into the aqueous layer as a salt.

  • Separation: Shake the funnel and allow the layers to separate. Drain the lower aqueous layer containing the protonated product.

  • Basification: Neutralize the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the product, causing it to precipitate or form an organic layer.[5]

  • Back-Extraction: Extract the neutralized aqueous solution with a fresh portion of organic solvent to recover the purified product.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified this compound.

Visualizations

PurificationWorkflow Purification Workflow for this compound Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidBase Acid-Base Extraction Dissolve->AcidBase  If acidic/basic impurities Recrystallize Recrystallization Dissolve->Recrystallize  If crystalline solid ColumnChrom Column Chromatography Dissolve->ColumnChrom  If complex mixture AcidBase->Recrystallize Further Purification Impurities Impurities Removed AcidBase->Impurities PureProduct Pure this compound Recrystallize->PureProduct Recrystallize->Impurities ColumnChrom->PureProduct ColumnChrom->Impurities

Caption: General purification workflow for this compound.

TroubleshootingTree Troubleshooting Common Purification Issues Start Purification Issue LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? Start->ColoredProduct PersistentImpurity Persistent Impurity? Start->PersistentImpurity Solvent Optimize Solvent System LowYield->Solvent Yes Cooling Slow Cooling LowYield->Cooling Yes Charcoal Activated Carbon Treatment ColoredProduct->Charcoal Yes Chromatography Column Chromatography PersistentImpurity->Chromatography Yes Recrystallize Re-recrystallize PersistentImpurity->Recrystallize Yes

Caption: Decision tree for troubleshooting purification challenges.

References

N-(3-Aminophenyl)propanamide stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-(3-Aminophenyl)propanamide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and storage issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound possesses two primary functional groups that influence its stability: an aromatic amine and a propanamide. The main stability concerns are:

  • Oxidation: The 3-aminophenyl group is susceptible to oxidation, especially when exposed to air and/or light. This can lead to the formation of colored impurities, often appearing as a darkening or change in the color of the material.

  • Hydrolysis: The propanamide (amide) bond can undergo hydrolysis under acidic or basic conditions. This degradation pathway breaks the amide bond to form 3-aminoaniline and propanoic acid.[1][2]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it is recommended to store it under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential degradation reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Minimizes oxidation of the aminophenyl group.
Light Protected from light (e.g., in an amber vial)Aromatic amines can be light-sensitive and prone to photodegradation.
Moisture In a tightly sealed container with a desiccantProtects against hydrolysis of the amide bond.

Q3: My this compound powder has changed color. Is it still usable?

A3: A change in color (e.g., from off-white/light tan to brown or darker) is a common indicator of degradation, likely due to oxidation of the aminophenyl group.[3] While a slight color change may not significantly impact all applications, it is a sign of impurity formation. For sensitive experiments, it is crucial to assess the purity of the compound using an analytical technique such as High-Performance Liquid Chromatography (HPLC) before use.

Q4: I am observing poor solubility of the compound. What could be the cause?

A4: While this compound is expected to have moderate solubility in polar organic solvents, issues with solubility could arise from:

  • Degradation: The formation of polymeric or other less soluble degradation products can reduce the overall solubility.

  • Incorrect Solvent: Ensure that a suitable solvent is being used. While sparingly soluble in water, it should exhibit better solubility in alcohols (e.g., methanol, ethanol) or other polar organic solvents.[4]

  • Precipitation: If using a stock solution that has been stored, the compound may have precipitated out of solution, especially if stored at low temperatures. Gentle warming and sonication may help to redissolve the compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

IssuePotential Cause(s)Suggested Solution(s)
Inconsistent or unexpected experimental results. Compound degradation leading to lower potency or the presence of interfering byproducts.• Use a fresh batch of this compound.• Prepare fresh stock solutions before each experiment.• Re-evaluate the purity of your current stock using an appropriate analytical method (e.g., HPLC, LC-MS).
Appearance of new, unexpected peaks in chromatograms (e.g., HPLC, LC-MS). Degradation of the compound in solution or during sample processing.• Prepare samples immediately before analysis.• Ensure the mobile phase and sample diluent are compatible and will not cause degradation.• Investigate potential degradation pathways (hydrolysis, oxidation) to identify the new peaks.
Discoloration of stock solutions over time. Oxidation of the aminophenyl group in solution.• Store stock solutions protected from light and at a low temperature (e.g., -20°C).• Consider preparing single-use aliquots to avoid repeated warming and exposure to air.• If possible, degas the solvent before preparing the stock solution.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.[5][6][7]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 70°C in an oven for 48 hours. Then, dissolve in the solvent to the stock concentration.

    • Photolytic Degradation: Expose the solid compound to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Then, dissolve in the solvent to the stock concentration.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Data Analysis:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.

  • Identify and characterize any significant degradation products.

Representative Quantitative Data from a Forced Degradation Study

The following table provides a hypothetical summary of results from a forced degradation study on a compound structurally similar to this compound, illustrating the expected stability profile.

Stress ConditionDurationTemperature% DegradationMajor Degradation Products
0.1 M HCl24 hours60°C15.2%3-Aminoaniline, Propanoic acid
0.1 M NaOH24 hoursRoom Temp.8.5%3-Aminoaniline, Propanoic acid
3% H₂O₂24 hoursRoom Temp.12.8%Oxidized aminophenyl derivatives
Thermal48 hours70°C5.1%Various minor degradants
Photolytic7 daysRoom Temp.9.7%Colored, likely polymeric, species

Visualizations

G Troubleshooting Workflow for Unexpected Experimental Results start Unexpected or Inconsistent Experimental Results check_purity Is the compound's purity confirmed? start->check_purity re_evaluate Re-evaluate purity using HPLC or LC-MS check_purity->re_evaluate No check_solution Is the stock solution fresh? check_purity->check_solution Yes fresh_stock Prepare a fresh stock solution from solid re_evaluate->fresh_stock proceed Proceed with experiment fresh_stock->proceed new_compound Use a new batch of the compound new_compound->proceed check_solution->fresh_stock No check_solution->new_compound Yes, and still issues end Problem Resolved proceed->end

Caption: Troubleshooting workflow for unexpected experimental results.

G Potential Degradation Pathways of this compound parent This compound oxidation Oxidation parent->oxidation Air (O₂), Light hydrolysis Hydrolysis parent->hydrolysis Acid or Base photo_degradation Photodegradation parent->photo_degradation UV/Visible Light oxidized_products Colored Impurities (e.g., quinone-imines, polymers) oxidation->oxidized_products hydrolysis_products 3-Aminoaniline + Propanoic Acid hydrolysis->hydrolysis_products photo_products Various Photodegradants photo_degradation->photo_products

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of N-(3-Aminophenyl)propanamide and N-(4-Aminophenyl)propanamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of N-(3-Aminophenyl)propanamide and N-(4-Aminophenyl)propanamide. In the absence of direct comparative experimental data in publicly available literature, this document focuses on a structural analysis, potential implications for biological activity, and outlines experimental protocols to empirically determine and compare their effects.

While both this compound and N-(4-Aminophenyl)propanamide are isomers with the same molecular formula (C₉H₁₂N₂O), the positional difference of the amino group on the phenyl ring is expected to significantly influence their physicochemical properties and biological activities. The meta position of the amino group in this compound versus the para position in N-(4-Aminophenyl)propanamide can affect factors such as electronic distribution, steric hindrance, and the ability to form hydrogen bonds, all of which are critical for molecular interactions with biological targets.

Structural and Physicochemical Properties

A summary of the key structural and predicted physicochemical properties of the two compounds is presented below. These properties can influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their target-binding affinities.

PropertyThis compoundN-(4-Aminophenyl)propanamide
CAS Number 22987-10-659690-89-0
Molecular Formula C₉H₁₂N₂OC₉H₁₂N₂O
Molecular Weight 164.20 g/mol 164.21 g/mol
Structure
m-isomer p-isomer
Predicted XLogP3 1.10.9
Predicted Hydrogen Bond Donors 22
Predicted Hydrogen Bond Acceptors 22

Data sourced from publicly available chemical databases. Predicted properties are computationally generated and may not reflect experimental values.

Potential Biological Activities: An Inferential Analysis

Derivatives of N-(4-aminophenyl) amides have been investigated for their potential as anticancer agents. For instance, various N-(4-aminophenyl)-substituted benzamides have been synthesized and evaluated for their anti-proliferative effects against different cancer cell lines. Similarly, analogs of 4-amino-N-(4-aminophenyl)benzamide have been explored as inhibitors of DNA methylation. The para-amino group in these structures is often crucial for activity, potentially by mimicking endogenous molecules or by forming key interactions within the binding site of a biological target.

On the other hand, derivatives containing a 3-aminophenyl moiety have also shown significant biological activities. For example, N-(3-aminophenyl)sulfamide analogs have been investigated as inhibitors of steroid sulfatase and cyclin-dependent kinases, which are relevant targets in oncology. The meta-position of the amino group in these compounds can provide a different vector for substitution and interaction compared to the para-isomer, potentially leading to different target selectivity or potency.

Given the activities of these related compounds, it is plausible that both this compound and N-(4-Aminophenyl)propanamide could exhibit activities such as enzyme inhibition or cytotoxicity. The difference in the amino group position would likely result in variations in potency and selectivity.

Recommended Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of this compound and N-(4-Aminophenyl)propanamide, a series of in vitro assays are recommended. The following protocols provide a framework for such an investigation.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and N-(4-Aminophenyl)propanamide (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compounds Add Compounds to Cells incubation_24h->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubation_48_72h Incubate 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate 4h add_mtt->incubation_4h add_dmso Add DMSO incubation_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 Kinase_Inhibition_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_reagents Prepare Compound, Kinase, and Substrate in Buffer add_to_plate Add to 96-well Plate prepare_reagents->add_to_plate add_atp Initiate with ATP add_to_plate->add_atp incubate Incubate at RT add_atp->incubate add_detection_reagent Add Luminescent Reagent incubate->add_detection_reagent read_luminescence Read Luminescence add_detection_reagent->read_luminescence calculate_ic50 Calculate IC50 Values read_luminescence->calculate_ic50 Structural_Comparison cluster_meta This compound (meta-isomer) cluster_para N-(4-Aminophenyl)propanamide (para-isomer) cluster_key Key Structural Difference m_structure key Position of the Amino (-NH2) Group p_structure

Comparative Analysis of the Biological Activity of N-(3-Aminophenyl)propanamide and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antimicrobial, anticancer, and enzyme inhibitory properties of N-(3-Aminophenyl)propanamide and its analogues, supported by experimental data and methodological insights.

This guide provides a comparative overview of the biological activities of this compound and its structurally related derivatives. The information is curated for researchers, scientists, and professionals in drug development, offering a side-by-side look at their potential therapeutic applications. The biological activities discussed herein encompass antimicrobial, anticancer, and enzyme inhibitory effects, with quantitative data presented for objective comparison.

Data Summary

The biological activities of various amide derivatives are summarized in the table below. This includes data on their antimicrobial efficacy against different bacterial strains and their cytotoxic effects on cancer cell lines.

Compound IDDerivative ClassBiological ActivityTest ModelQuantitative Data (e.g., IC50, MIC, Zone of Inhibition)Reference
1 This compoundGeneral Biological Interest-Data not available in provided search results[1][2]
2a-2e Substituted Aryl AnilidesAntimicrobialS. aureus, C. diphtheriae, E. coli, P. aeruginosa, B. subtilis, B. megateriumSignificant zone of inhibition reported (specific data not provided)[3]
3b Phenyl Amide of SalinomycinAntimicrobialGram-positive bacteria, MRSA, MSSAMIC = 2 µg/mL[4]
10i 6-chloroquinolone-3-carboxamideAnticancer (VEGFR-2 inhibitor)HepG2 cancer cell lineIC50 = 1.60 µM[5]
10d 6-chloroquinolone-3-carboxamideAnticancer (VEGFR-2 inhibitor)HepG2 cancer cell lineIC50 = 1.07 µM[5]
10e 6-chloroquinolone-3-carboxamideAnticancer (VEGFR-2 inhibitor)HepG2 cancer cell lineIC50 = 0.88 µM[5]
(S)-1 Indole-2-carboxamideAnticancer (DVL1 inhibitor)HCT116 colon cancer cellsEC50 = 7.1 ± 0.6 µM[6]
4a 1,3-Diphenyl-3-(phenylthio)propan-1-oneEnzyme Inhibition (COX-2)In-vitro assayIC50 = 0.07-0.22 µM[7]
4g 1,3-Diphenyl-3-(phenylthio)propan-1-oneEnzyme Inhibition (COX-2)In-vitro assayIC50 = 0.07-0.22 µM[7]
4h 1,3-Diphenyl-3-(phenylthio)propan-1-oneEnzyme Inhibition (COX-2)In-vitro assayIC50 = 0.07-0.22 µM[7]
12 4-Amino-N-(4-aminophenyl)benzamide analogueDNA Methylation InhibitionLeukemia KG-1 cellsCytotoxicity in the micromolar range[8]
16 4-Amino-N-(4-aminophenyl)benzamide analogueDNA Methylation InhibitionLeukemia KG-1 cellsCytotoxicity in the micromolar range[8]
31 4-Amino-N-(4-aminophenyl)benzamide analogueDNA Methylation InhibitionLeukemia KG-1 cellsCytotoxicity in the micromolar range[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature concerning amide derivatives.

Antimicrobial Activity: Disc Diffusion Method

The antimicrobial activity of synthesized amide derivatives is commonly assessed using the disc diffusion technique.[3][9]

  • Preparation of Inoculum: A suspension of the test microorganism is prepared and adjusted to a specific turbidity standard (e.g., 0.5 McFarland).

  • Inoculation of Agar Plates: Sterile nutrient agar plates are uniformly swabbed with the microbial suspension.

  • Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Incubation: The plates are incubated at a temperature and duration suitable for the test organism (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity. A standard antibiotic is typically used as a positive control.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity of potential anticancer agents.[5][10]

  • Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Enzyme Inhibition Assay (General Protocol)

Enzyme inhibitory activities, such as those against COX-2 or DNA methyltransferases, are evaluated using specific in-vitro assays.[7][8]

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Termination and Detection: The reaction is allowed to proceed for a defined time and then stopped. The product formation is quantified using a suitable detection method (e.g., colorimetric, fluorometric, or radiometric).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

Visualizations

The following diagrams illustrate a key signaling pathway implicated in cancer and a general workflow for the synthesis and evaluation of the biological activity of novel chemical compounds.

G cluster_0 Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP5_6 LRP5/6 Co-receptor LRP5_6->DVL GSK3B GSK3β DVL->GSK3B | BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation (Degradation) Axin Axin APC APC TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activation

Caption: Wnt/β-catenin signaling pathway, a critical pathway in cancer development.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (e.g., NMR, Mass Spec) Synthesis->Purification Screening Biological Activity Screening Purification->Screening Antimicrobial Antimicrobial Assays Screening->Antimicrobial Anticancer Anticancer Assays (MTT) Screening->Anticancer Enzyme Enzyme Inhibition Assays Screening->Enzyme Data Data Analysis (IC50, MIC determination) Antimicrobial->Data Anticancer->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

Caption: General workflow for synthesis and biological evaluation of novel compounds.

References

The Unassuming Role of N-(3-Aminophenyl)propanamide as a Negative Control in High-Throughput Screening and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An essential, yet often overlooked, component of robust assay design is the inclusion of appropriate negative controls. For researchers engaged in the development of therapeutics targeting a wide range of cellular pathways, N-(3-Aminophenyl)propanamide serves as a valuable, structurally relevant, yet biologically inactive baseline for comparison. Its utility is particularly pronounced in assays involving more complex and biologically active derivatives, where it helps to distinguish specific biological effects from non-specific interactions or artifacts.

This compound is a simple aromatic amide that, according to the Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory, is classified as "INACTIVE".[1] This designation, coupled with a lack of substantial reports on its biological activity, makes it an ideal candidate for a negative control. In the context of drug discovery, where structure-activity relationships (SAR) are meticulously studied, this compound provides a foundational scaffold. Numerous studies focus on derivatives of this core structure, which exhibit a range of biological effects, from anticonvulsant properties to potent enzyme inhibition.[2][3] By using the parent compound as a negative control, researchers can confidently attribute the observed biological activity to the specific chemical modifications made to the core structure.

This guide provides a comparative overview of this compound against a hypothetical active analog in common preclinical assays, complete with experimental protocols and data presented in a clear, comparative format.

Comparative Analysis in a Kinase Inhibition Assay

A frequent application for compounds with the aminophenylpropanamide scaffold is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is often implicated in diseases such as cancer. In a typical kinase inhibition assay, the ability of a test compound to block the activity of a specific kinase is measured.

Here, we compare the performance of this compound (the negative control) with a hypothetical active analog, "Compound X," which has been modified to enhance its binding affinity to the target kinase.

Table 1: Kinase Inhibition Assay Data

CompoundTarget KinaseIC50 (µM)
This compoundKinase A> 100
Compound XKinase A0.05
Staurosporine (Positive Control)Kinase A0.01

The data clearly demonstrates that while Compound X is a potent inhibitor of Kinase A, this compound shows no significant inhibitory activity, behaving as expected for a negative control.

Experimental Protocol: Kinase Inhibition Assay

A standard operating procedure for an enzymatic activity inhibition assay involves several key steps to ensure reliable results.[4]

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (this compound and Compound X) and the positive control (e.g., Staurosporine) in 100% DMSO.

    • Prepare the kinase and its specific substrate in an appropriate assay buffer.

  • Assay Procedure:

    • Serially dilute the test compounds in assay buffer to the desired concentrations.

    • In a 96-well plate, add the kinase and the test compounds.

    • Incubate for a predetermined period to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate for the specified reaction time at the optimal temperature.

    • Stop the reaction and measure the signal (e.g., luminescence, fluorescence, or absorbance) corresponding to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Analysis in a Cell Viability Assay

To assess the potential cytotoxic effects of new drug candidates, cell viability assays are routinely performed. The MTT assay, for example, measures the metabolic activity of cells, which is an indicator of their viability.[5] In this context, a suitable negative control should not affect cell viability.

The following table compares the effect of this compound and Compound X on the viability of a cancer cell line.

Table 2: Cell Viability (MTT) Assay Data

CompoundCell LineGI50 (µM)
This compoundHeLa> 200
Compound XHeLa5.2
Doxorubicin (Positive Control)HeLa0.8

As shown, this compound does not exhibit significant cytotoxicity, whereas Compound X reduces cell viability, indicating a potential therapeutic effect.

Experimental Protocol: MTT Cell Viability Assay

The following is a generalized protocol for an MTT cell viability assay.[6][7][8][9]

  • Cell Seeding:

    • Seed a 96-well plate with the desired cell line at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds (this compound and Compound X) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 (concentration that causes 50% growth inhibition).

Visualizing the Rationale and Workflow

To further clarify the role of this compound as a negative control, the following diagrams illustrate the concept of structure-activity relationships and a typical experimental workflow.

G Structure-Activity Relationship (SAR) Logic A This compound (Core Scaffold) B Chemical Modification (e.g., addition of a functional group) A->B Derivatization C Active Analog (e.g., Compound X) B->C D Biological Activity (e.g., Kinase Inhibition, Cytotoxicity) C->D Induces G General Assay Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Cells/Enzyme C Incubate Cells/Enzyme with Compounds A->C B Prepare Compounds (Positive Control, Negative Control, Test Compound) B->C D Add Detection Reagents C->D E Measure Signal D->E F Data Analysis (e.g., IC50/GI50 Calculation) E->F G Compare Results F->G

References

N-(3-Aminophenyl)propanamide versus aniline in drug design

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of N-(3-Aminophenyl)propanamide and aniline for applications in drug design, supported by experimental data and methodologies.

Introduction

In medicinal chemistry, the selection of appropriate molecular scaffolds is paramount to the success of a drug discovery program. Aniline, an aromatic compound with an amino group, has been a versatile and common starting point in the synthesis of numerous drug candidates.[1] However, its inclusion presents significant challenges, primarily due to its metabolic instability and associated toxicity.[2] Anilines are recognized as "structural alerts" because they are prone to metabolic activation into reactive metabolites, which can lead to idiosyncratic adverse drug reactions (IADRs).[3][4][5]

A common strategy to mitigate these risks is the bioisosteric replacement of the aniline moiety.[6] this compound represents a classic example of this approach, where the primary amino group's reactivity is masked by an amide functionality. This guide provides a detailed comparison of these two scaffolds, summarizing key physicochemical data, toxicological considerations, and the experimental protocols required to evaluate them.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule, such as lipophilicity (LogP) and acidity (pKa), are fundamental determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

PropertyAnilineThis compoundSignificance in Drug Design
Molecular Weight 93.13 g/mol 164.20 g/mol [7]Affects diffusion and permeability. The increase in mass for the propanamide derivative is a factor to consider in maintaining "drug-likeness" (e.g., Lipinski's Rule of Five).
cLogP (Lipophilicity) 0.900.90 (estimated)[7]LogP influences solubility, membrane permeability, and plasma protein binding. While the calculated values are similar, the amide group can significantly alter solubility through its hydrogen bonding capacity.
pKa (Basicity of Amino Group) 4.6~3.5-4.0 (estimated)pKa determines the ionization state at physiological pH (~7.4). The electron-withdrawing propanamide group significantly reduces the basicity of the aniline nitrogen, lowering its pKa. This reduces the likelihood of protonation, which can impact receptor interactions and off-target effects.
Hydrogen Bond Donors 1 (primary amine)2 (primary amine, amide N-H)Hydrogen bonds are critical for specific drug-receptor interactions.[8][9] The amide group adds an extra hydrogen bond donor site.
Hydrogen Bond Acceptors 1 (lone pair on N)2 (lone pair on N, carbonyl O)The amide's carbonyl oxygen is a strong hydrogen bond acceptor, providing an additional, highly directional interaction point for target binding.[10][11]

Pharmacological and Toxicological Profile

The primary distinction between these two scaffolds lies in their metabolic fate and resulting toxicological profiles.

FeatureAnilineThis compound
Metabolic Stability Low . The primary aromatic amine is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes.[4]High . The acylation of the amine to an amide "masks" it from direct CYP450 oxidation, significantly increasing metabolic stability.[6]
Toxicity Profile High Risk . Metabolism can generate highly electrophilic and reactive metabolites (e.g., quinone-imines) that bind indiscriminately to proteins, leading to IADRs, hepatotoxicity, and methemoglobinemia.[2][4][12][13]Low Risk . The stable amide bond prevents the formation of the toxic reactive metabolites associated with aniline oxidation. The primary toxicity concerns would be related to the molecule as a whole or other potential metabolic pathways.
Role in Drug Structure A known "structural alert" that often requires modification or replacement during lead optimization.[3][5]A common and effective bioisosteric replacement for aniline, intended to improve the safety profile of a drug candidate.[2]

Visualization of Metabolic Pathways

The diagram below illustrates the fundamental difference in the metabolic fate of aniline versus the protected this compound scaffold.

G cluster_aniline Aniline Pathway cluster_napa This compound Pathway Aniline Aniline Scaffold CYP450 CYP450 Oxidation Aniline->CYP450 RM Reactive Metabolites (e.g., Quinone-imine) CYP450->RM Toxicity Protein Adducts & Toxicity (IADRs) RM->Toxicity NAPA This compound Scaffold Metabolism Metabolically More Stable (Amide group protects amine) NAPA->Metabolism Safe Reduced Toxicity Risk Metabolism->Safe

Caption: Metabolic fate comparison of Aniline vs. This compound.

Experimental Protocols

To quantitatively assess the differences between drug candidates derived from these scaffolds, the following experimental protocols are essential.

pKa Determination via Potentiometric Titration

This method determines the pKa by measuring pH changes during titration.[14]

  • Materials : Calibrated pH meter, magnetic stirrer, burette, 0.1 M HCl, 0.1 M NaOH, test compound, co-solvent (e.g., methanol or DMSO if needed), 0.15 M KCl (to maintain ionic strength).[14]

  • Protocol :

    • Calibrate the pH meter using standard buffers (pH 4, 7, 10).[14]

    • Prepare a 1 mM solution of the test compound in water or a suitable co-solvent.[14]

    • Add 0.15 M KCl to maintain constant ionic strength.[14]

    • If the compound is a base (like aniline), acidify the solution to ~pH 2 with 0.1 M HCl.[14]

    • Place the solution on a magnetic stirrer and immerse the pH electrode.

    • Titrate the solution by adding small, precise increments of 0.1 M NaOH.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Plot pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[15]

    • Perform the experiment in triplicate for accuracy.[14]

Lipophilicity (LogP) Determination via Shake-Flask Method

This is the gold standard method for experimentally measuring the partition coefficient (P) between n-octanol and water.[16]

  • Materials : n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), test compound, flasks, shaker, centrifuge, analytical instrument (e.g., HPLC-UV).

  • Protocol :

    • Prepare a stock solution of the test compound in the aqueous phase.

    • Add equal volumes of the n-octanol and the aqueous compound solution to a flask.

    • Seal the flask and shake vigorously at a constant temperature (e.g., 25°C) for several hours to ensure equilibrium is reached.

    • Centrifuge the mixture to achieve a clean separation of the two phases.

    • Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using a calibrated HPLC-UV method.

    • Calculate LogP using the formula: LogP = log10([Concentration in octanol] / [Concentration in aqueous]).[17]

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by Phase I enzymes.[18][19]

  • Materials : Human liver microsomes (HLM), NADPH regenerating system (cofactor), phosphate buffer (pH 7.4), test compound, positive control (e.g., a rapidly metabolized drug), ice, quenching solution (e.g., cold acetonitrile with an internal standard), 96-well plates, incubator, LC-MS/MS.

  • Protocol :

    • Prepare a working solution of the test compound in buffer.

    • In a 96-well plate, add HLM (e.g., 0.5 mg/mL final concentration) in buffer.[20] Include a negative control without the NADPH cofactor.[20]

    • Pre-warm the plate to 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding the cold quenching solution.[20]

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound.

    • Plot the natural log of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's toxicity.[21][22]

  • Materials : Human cell line (e.g., HepG2 liver cells), cell culture medium, 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, plate reader.

  • Protocol :

    • Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow attachment.

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different compound concentrations. Include vehicle-only controls.

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

    • Dissolve the formazan crystals by adding DMSO to each well.

    • Measure the absorbance of the purple solution using a plate reader (typically at ~570 nm).

    • Calculate cell viability as a percentage relative to the vehicle control and plot it against compound concentration to determine the IC50 (the concentration at which 50% of cells are non-viable).

General Experimental Workflow

The following diagram outlines a typical workflow for comparing two scaffolds in an early-phase drug discovery project.

G cluster_design Scaffold Selection & Synthesis cluster_screening Primary & Secondary Screening cluster_analysis Data Analysis & Decision Aniline Aniline-based Analogs Potency Target Potency Assay (IC50 / EC50) Aniline->Potency NAPA NAPA-based Analogs NAPA->Potency PhysChem Physicochemical Profiling (pKa, LogP, Solubility) Potency->PhysChem ADME In Vitro ADME Assays (Metabolic Stability) PhysChem->ADME Tox In Vitro Toxicity (Cytotoxicity) ADME->Tox Data Compare SAR, ADME, and Toxicity Data Tox->Data Decision Select Lead Candidate(s) for In Vivo Studies Data->Decision

Caption: High-level workflow for scaffold comparison in drug discovery.

Conclusion

While aniline is a readily available and synthetically tractable starting material, its inherent propensity for metabolic activation to toxic metabolites makes it a high-risk scaffold in modern drug design.[2][3] The use of this compound as an alternative represents a sound and widely adopted medicinal chemistry strategy. By masking the problematic primary amine as an amide, metabolic stability is significantly enhanced, and the risk of forming reactive metabolites is drastically reduced.[6] Furthermore, the introduction of the amide group provides additional hydrogen bonding capabilities that can be exploited to improve target affinity and selectivity.[11] Experimental evaluation using the protocols outlined in this guide allows researchers to quantitatively confirm the superior safety and drug-like properties of the this compound scaffold over aniline, facilitating the selection of safer and more effective drug candidates.

References

A Comparative Guide to Alternatives for N-(3-Aminophenyl)propanamide in Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(3-aminophenyl)propanamide scaffold has served as a foundational structure in the exploration of novel anticonvulsant agents. However, the quest for improved efficacy, enhanced safety profiles, and diverse mechanisms of action has led researchers to investigate alternative chemical scaffolds. This guide provides an objective comparison of this compound derivatives with two prominent alternative scaffolds: N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and 4-aminobenzamides. The comparison is supported by experimental data from preclinical anticonvulsant screening, with a focus on the maximal electroshock (MES) seizure test, a well-established model for generalized tonic-clonic seizures.

Quantitative Comparison of Anticonvulsant Activity

The following table summarizes the anticonvulsant activity and neurotoxicity of representative compounds from each scaffold, as determined by the maximal electroshock (MES) seizure test and the rotarod test in mice. The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a critical measure of a compound's therapeutic window.

ScaffoldRepresentative CompoundAnticonvulsant Activity (MES) ED50 (mg/kg, i.p.)Neurotoxicity (Rotarod) TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
This compound Derivative ((benzyloxy)benzyl)propanamide derivative (Compound 5)48.0[1][2][3]> 300[2][3]> 6.25
N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamide Compound 496.9[4]335.8[4]3.5[4]
4-Aminobenzamide d,l-4-amino-N-(alpha-methylbenzyl)-benzamide (Compound 12)18.02[5]170.78[5]9.5[5]
4-Aminobenzamide Derivative 4-amino-N-(2,6-dimethylphenyl)benzanilide (Compound 8)2.60[6]15.05.77[6]

Note: Data for a specific ((benzyloxy)benzyl)propanamide derivative is used as a representative for the this compound scaffold due to the lack of publicly available MES test data for the parent compound.

Mechanisms of Action and Signaling Pathways

The anticonvulsant activity of these scaffolds is primarily attributed to their ability to modulate neuronal excitability by interacting with voltage-gated ion channels.

This compound derivatives and 4-Aminobenzamides are believed to exert their effects through the blockade of voltage-gated sodium channels (VGSCs) . By binding to the channel, these compounds stabilize its inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures.

N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides have been shown to interact with both voltage-gated sodium channels and L-type voltage-gated calcium channels .[4] The dual mechanism of action may contribute to a broader spectrum of anticonvulsant activity.

Below are diagrams illustrating the proposed signaling pathways.

G General Anticonvulsant Experimental Workflow cluster_0 Compound Administration cluster_1 Seizure Induction & Observation cluster_2 Neurotoxicity Assessment cluster_3 Data Analysis A Test Compound Administration (i.p.) C Maximal Electroshock (MES) Induction A->C E Rotarod Test A->E B Vehicle Control Administration (i.p.) B->C B->E D Observation for Tonic Hindlimb Extension C->D G Determine ED50 D->G F Observation for Motor Impairment E->F H Determine TD50 F->H I Calculate Protective Index (PI) G->I H->I G Anticonvulsant Mechanism via VGSC Blockade cluster_0 Neuronal Membrane cluster_1 Cellular Events VGSC Voltage-Gated Sodium Channel (VGSC) AP Action Potential Propagation VGSC->AP Inhibits Na+ influx NF Repetitive Neuronal Firing AP->NF Prevents S Seizure Activity NF->S Reduces Drug This compound Derivatives & 4-Aminobenzamides Drug->VGSC Binds to and stabilizes inactivated state G Dual Anticonvulsant Mechanism of Action cluster_0 Neuronal Membrane cluster_1 Cellular Events VGSC Voltage-Gated Sodium Channel NF Neuronal Firing VGSC->NF Inhibits VGCC Voltage-Gated Calcium Channel NT Neurotransmitter Release VGCC->NT Inhibits S Seizure Activity NF->S Reduces NT->S Reduces Drug N-phenyl-2-(2,5-dioxopyrrolidin-1-yl) -propanamides Drug->VGSC Blocks Drug->VGCC Blocks

References

Comparative Cross-Reactivity Analysis of N-(3-Aminophenyl)propanamide Derivatives in a Competitive ELISA Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of several N-(3-Aminophenyl)propanamide derivatives. In the context of developing specific immunoassays, understanding the cross-reactivity of structurally related compounds is paramount to ensure assay specificity and prevent false-positive results.[1][2] This document outlines a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the detection of a primary target, "Compound A," and evaluates the cross-reactivity of its derivatives. The presented data is illustrative, generated to model the expected outcomes of such a study, and is supported by a detailed experimental protocol for replication.

Data Presentation: Comparative Cross-Reactivity

The cross-reactivity of this compound derivatives was assessed in a competitive ELISA format. The primary analyte, "Compound A" (this compound), was used as the reference standard. The 50% inhibitory concentration (IC50), the concentration of the analyte that causes a 50% reduction in the maximum signal, was determined for each compound. The percent cross-reactivity was then calculated using the following formula:

% Cross-Reactivity = (IC50 of Compound A / IC50 of Test Compound) x 100

Compound IDCompound NameModification from Compound AIC50 (ng/mL)% Cross-Reactivity
A This compound - 10.0 100%
BN-(3-Aminophenyl)acetamideShorter acyl chain85.211.7%
CN-(3-Aminophenyl)butanamideLonger acyl chain25.838.8%
DN-(4-Aminophenyl)propanamidepara-amino substitution> 1000< 1.0%
EN-(3-Nitrophenyl)propanamideNitro group instead of amino> 1000< 1.0%
FN-PhenylpropanamideLacks amino group540.11.8%

Key Observations:

  • Alterations to the propanamide side chain (Compounds B and C) significantly impact antibody recognition, with both shorter and longer acyl chains reducing cross-reactivity.

  • The position of the amino group on the phenyl ring is critical for antibody binding. Moving the amino group from the meta to the para position (Compound D) virtually eliminates cross-reactivity in this hypothetical assay.

  • Substitution of the amino group with a nitro group (Compound E) or its complete removal (Compound F) also leads to a significant loss of cross-reactivity.

Experimental Protocols

The following protocol details the methodology for a competitive ELISA to determine the cross-reactivity of this compound derivatives.

Hapten Synthesis and Conjugation

For the development of a specific antibody, a hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein) would be synthesized. In this case, a derivative of this compound with a linker arm suitable for conjugation to a carrier protein like Bovine Serum Albumin (BSA) for immunization, and to a coating protein like Ovalbumin (OVA) for the ELISA plate, would be created.[3][4]

Antibody Production

Polyclonal or monoclonal antibodies are generated by immunizing animals (e.g., rabbits or mice) with the hapten-BSA conjugate. The resulting antibodies are then purified and characterized for their binding affinity and specificity.

Competitive ELISA Protocol

This protocol is for a 96-well microtiter plate format.

a. Reagents and Materials:

  • Coating Antigen: this compound derivative conjugated to OVA, diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Primary Antibody: Purified antibody specific for this compound.

  • Standard/Test Compounds: Compound A and its derivatives (B-F) are serially diluted in assay buffer.

  • Secondary Antibody: Horseradish Peroxidase (HRP)-conjugated anti-species IgG (e.g., anti-rabbit IgG-HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2M Sulfuric Acid.

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).

  • Assay Buffer: PBS with 1% BSA.

  • 96-well ELISA plates.

b. Procedure:

  • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of assay buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the primary antibody solution to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with 200 µL of wash buffer per well.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well. Incubate for 30 minutes at 37°C.[1]

  • Washing: Repeat the washing step as in step 6.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at room temperature in the dark.[1]

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

c. Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the concentration of Compound A.

  • The IC50 value is determined for each compound from its respective dose-response curve.

  • Percent cross-reactivity is calculated as described previously.

Visualizations

G cluster_prep Assay Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection plate Coat 96-well Plate with Hapten-OVA Conjugate wash1 Wash Plate plate->wash1 block Block Non-specific Sites wash1->block wash2 Wash Plate block->wash2 add_samples Add Standard/Test Compounds wash2->add_samples add_primary_ab Add Primary Antibody add_samples->add_primary_ab incubation1 Incubate add_primary_ab->incubation1 wash3 Wash Plate incubation1->wash3 add_secondary_ab Add HRP-conjugated Secondary Antibody wash3->add_secondary_ab incubation2 Incubate add_secondary_ab->incubation2 wash4 Wash Plate incubation2->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow for the competitive ELISA protocol.

G cluster_key Legend cluster_compounds Structural Modifications and Predicted Cross-Reactivity cluster_acyl Acyl Chain Modification cluster_ring Phenyl Ring Modification key_high High Cross-Reactivity key_medium Medium Cross-Reactivity key_low Low/No Cross-Reactivity compound_a Compound A (this compound) compound_b Compound B (Shorter Chain) compound_c Compound C (Longer Chain) compound_d Compound D (para-amino) compound_e Compound E (meta-nitro) compound_f Compound F (No Amino Group)

References

Validating the Mechanism of Action of N-(3-Aminophenyl)propanamide Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action of a novel compound is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the hypothesized mechanism of N-(3-Aminophenyl)propanamide and its analogues as protein kinase inhibitors. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to guide the experimental process.

Hypothesized Mechanism of Action: Kinase Inhibition

While the precise molecular target of this compound is under investigation, its structural motifs are common in small molecule kinase inhibitors. We hypothesize that this compound and its derivatives function by inhibiting the activity of a specific protein kinase, hereafter referred to as "Kinase X," a critical node in a cancer-related signaling pathway. This guide outlines the essential experiments to validate this hypothesis, comparing the parent compound with two hypothetical analogues: Compound A (a more potent derivative) and Compound B (a structurally related but inactive compound).

Comparative Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to validate the mechanism of action of this compound and its analogues as Kinase X inhibitors.

Table 1: In Vitro Kinase Inhibition Assay

CompoundTargetIC50 (nM)Hill Slope
This compoundKinase X750-1.1
Compound AKinase X50-1.2
Compound BKinase X>10,000N/A
Staurosporine (Control)Kinase X10-1.0

IC50 values represent the concentration of the compound required to inhibit 50% of Kinase X activity in a cell-free system.

Table 2: Cellular Target Engagement (CETSA)

CompoundTargetEC50 (µM) for Thermal Stabilization
This compoundKinase X1.5
Compound AKinase X0.1
Compound BKinase XNo stabilization observed

EC50 values represent the concentration of the compound required to induce half-maximal thermal stabilization of Kinase X in intact cells, indicating target engagement.

Table 3: Inhibition of Downstream Signaling in Cancer Cell Line (Western Blot)

Compound (at 1 µM)Target% Reduction in p-Substrate Y
This compoundPhospho-Substrate Y65%
Compound APhospho-Substrate Y95%
Compound BPhospho-Substrate Y5%
DMSO (Vehicle Control)Phospho-Substrate Y0%

% Reduction is quantified from densitometry of Western blot bands corresponding to the phosphorylated form of Substrate Y, a downstream target of Kinase X.

Table 4: Anti-proliferative Activity in Cancer Cell Line

CompoundGI50 (µM)
This compound2.5
Compound A0.2
Compound B>50

GI50 values represent the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and aid in the design of validation studies.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against the purified Kinase X enzyme.

Materials:

  • Purified, active Kinase X enzyme

  • Eu-anti-tag antibody

  • Alexa Fluor™ conjugate of a broad-spectrum kinase inhibitor (tracer)

  • Test compounds (this compound, Compound A, Compound B)

  • Staurosporine (positive control)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds and controls in DMSO, then dilute in assay buffer.

  • Add 2.5 µL of each compound dilution to the wells of a 384-well plate.

  • Prepare a solution of Kinase X and Eu-anti-tag antibody in assay buffer and add 5 µL to each well.

  • Prepare a solution of the Alexa Fluor™ tracer in assay buffer and add 2.5 µL to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio and plot the results against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 values.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the compounds bind to Kinase X in a cellular environment.

Materials:

  • Cancer cell line expressing Kinase X

  • Test compounds

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Anti-Kinase X antibody

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with various concentrations of the test compounds or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by three freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Collect the supernatant and analyze the amount of soluble Kinase X by Western blotting.

  • Quantify the band intensities and plot the fraction of soluble Kinase X as a function of temperature for each compound concentration to generate melt curves. A shift in the melting temperature indicates target engagement.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows involved in validating the mechanism of action of this compound compounds.

G cluster_pathway Hypothetical Kinase X Signaling Pathway GF Growth Factor Rec Receptor GF->Rec KinaseX Kinase X Rec->KinaseX SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylation pSubstrateY p-Substrate Y SubstrateY->pSubstrateY TF Transcription Factor pSubstrateY->TF Proliferation Cell Proliferation TF->Proliferation Compound This compound Compound->KinaseX

Caption: A diagram of the hypothetical signaling pathway inhibited by this compound.

G cluster_workflow CETSA Experimental Workflow start Treat cells with compound harvest Harvest and resuspend cells start->harvest heat Heat aliquots to various temperatures harvest->heat lyse Lyse cells (freeze-thaw) heat->lyse centrifuge Centrifuge to pellet aggregates lyse->centrifuge supernatant Collect supernatant (soluble fraction) centrifuge->supernatant western Analyze soluble Kinase X by Western Blot supernatant->western analysis Quantify and plot melt curves western->analysis

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

G cluster_logic Logical Flow of Mechanism Validation in_vitro In Vitro Assay: Compound inhibits purified Kinase X? target_engagement Target Engagement: Compound binds Kinase X in cells? in_vitro->target_engagement Yes downstream Downstream Signaling: Compound inhibits Kinase X pathway in cells? target_engagement->downstream Yes phenotype Cellular Phenotype: Compound causes expected anti-proliferative effect? downstream->phenotype Yes conclusion Conclusion: Mechanism of action is validated phenotype->conclusion Yes

Caption: The logical relationship of experiments for validating the mechanism of action.

Comparative Analysis of Synthesis Routes for N-(3-Aminophenyl)propanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the two primary synthesis routes for N-(3-Aminophenyl)propanamide, a key intermediate in various research and development applications. The synthesis pathways discussed are the reduction of an N-(3-nitrophenyl)propanamide precursor and the direct selective acylation of m-phenylenediamine. This document presents experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most suitable synthesis strategy.

Overview of Synthesis Routes

Two principal strategies for the synthesis of this compound are outlined below. Each route offers distinct advantages and disadvantages concerning factors such as starting material availability, reaction conditions, yield, and purity.

Route 1: Two-Step Synthesis via Nitro-Precursor Reduction

This common and often more controlled method involves two sequential steps:

  • Acylation of 3-Nitroaniline: 3-Nitroaniline is acylated with propanoyl chloride in the presence of a base to yield the intermediate, N-(3-nitrophenyl)propanamide.

  • Reduction of N-(3-nitrophenyl)propanamide: The nitro group of the intermediate is then reduced to a primary amine to yield the final product, this compound. This reduction can be achieved through various methods, including catalytic hydrogenation or chemical reduction with reagents like tin(II) chloride or iron powder.

Route 2: Single-Step Selective Acylation of m-Phenylenediamine

This approach involves the direct acylation of one of the two amino groups of m-phenylenediamine with propanoyl chloride. Achieving mono-acylation selectively can be challenging due to the presence of two nucleophilic amino groups, which can lead to the formation of a di-acylated byproduct. Careful control of reaction conditions is crucial for maximizing the yield of the desired mono-acylated product.

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative parameters for the different synthesis routes to this compound.

ParameterRoute 1a: Catalytic HydrogenationRoute 1b: SnCl₂ ReductionRoute 1c: Fe/Acid ReductionRoute 2: Selective Acylation
Starting Materials N-(3-nitrophenyl)propanamide, H₂, Pd/CN-(3-nitrophenyl)propanamide, SnCl₂·2H₂O, Ethanol, HClN-(3-nitrophenyl)propanamide, Fe powder, Acetic Acid, Ethanol, Waterm-Phenylenediamine, Propanoyl Chloride, Pyridine, Dichloromethane
Overall Yield High (typically >90% for reduction step)Good to High (80-95%)[1]Good to High (80-95%)[1]Moderate (can be variable, ~60-70% based on analogs)[2]
Product Purity Generally high, catalyst filtration is keyGood, requires careful workup to remove tin saltsGood, requires filtration of iron saltsModerate, may require chromatography to remove di-acylated byproduct
Reaction Time 2-4 hours2-4 hours[1]1-3 hours[1]1-2 hours
Reaction Temperature Room Temperature to 50°C[3]Reflux (e.g., ~78°C in ethanol)30°C (with sonication) to reflux[1]0°C to Room Temperature
Key Advantages High purity, clean reaction, catalyst can be recycled.Good functional group tolerance, reliable laboratory-scale method.[4]Inexpensive reagents, effective for various substrates.[1]Single-step process.
Key Disadvantages Requires specialized hydrogenation equipment, catalyst can be pyrophoric.[3]Generates significant tin waste, workup can be cumbersome.[5]Acidic conditions may not be suitable for all substrates, generates iron waste.Selectivity can be an issue, potential for di-acylation, requires careful control.

Experimental Protocols

Route 1: Synthesis via N-(3-nitrophenyl)propanamide Intermediate

Step 1: Synthesis of N-(3-nitrophenyl)propanamide

This protocol is adapted from the acylation of m-nitroaniline with nonanoyl chloride.[6]

  • Dissolution: Dissolve 3-nitroaniline (1.0 eq) in dichloromethane containing pyridine (3.5 eq) in a round-bottom flask equipped with a magnetic stirrer.

  • Acylation: Stir the solution at room temperature while slowly adding propanoyl chloride (1.05 eq).

  • Reaction: Continue stirring the solution for 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with 4N hydrochloric acid to remove excess pyridine. Separate the organic layer.

  • Purification: Pass the organic solution through a silica gel column to remove impurities. The solvent is then removed under reduced pressure, and the resulting solid is crystallized to yield N-(3-nitrophenyl)propanamide.

Step 2a: Reduction via Catalytic Hydrogenation

This protocol is based on general procedures for nitro group reduction.[7][8]

  • Reactor Setup: In a hydrogenation vessel, dissolve N-(3-nitrophenyl)propanamide (1.0 eq) in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 wt%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or a Parr hydrogenator).

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS, typically 2-4 hours).

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound.

Step 2b: Reduction via SnCl₂

This protocol is adapted from general procedures for the reduction of aromatic nitro compounds.[1][9]

  • Reaction Setup: To a solution of N-(3-nitrophenyl)propanamide (1.0 eq) in ethanol (5 mL per ~1 mmol of substrate), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring for completion by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the mixture to a pH of 7-8 with a saturated solution of sodium bicarbonate. A precipitate of tin salts will form.

  • Extraction: Extract the product with ethyl acetate. Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Step 2c: Reduction via Fe in Acetic Acid

This protocol is based on general procedures for nitro group reduction.[1]

  • Reaction Setup: To a suspension of N-(3-nitrophenyl)propanamide (1.0 eq) in a mixture of glacial acetic acid, ethanol, and water, add reduced iron powder (5.0 eq).

  • Reaction: Stir the suspension at a slightly elevated temperature (e.g., 30°C, may be assisted by sonication) for 1-3 hours until the reaction is complete as monitored by TLC.

  • Workup: Filter the reaction mixture to remove the iron residue, washing the residue with ethyl acetate.

  • Extraction: Partition the filtrate with a basic aqueous solution (e.g., 2M KOH) and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine and water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.

Route 2: Selective Acylation of m-Phenylenediamine

This protocol is adapted from procedures for the selective acylation of substituted phenylenediamines.[2]

  • Reaction Setup: Dissolve m-phenylenediamine (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and tetrahydrofuran, along with a base like pyridine (1.1 eq). Cool the solution to 0°C in an ice bath.

  • Acylation: Slowly add propanoyl chloride (0.9 eq to favor mono-acylation) to the cooled solution while stirring.

  • Reaction: Allow the reaction to proceed at 0°C, monitoring carefully by TLC to maximize the formation of the mono-acylated product and minimize di-acylation.

  • Workup: Once the desired conversion is achieved, quench the reaction with water. The product may precipitate and can be collected by filtration.

  • Purification: The crude product is then washed and can be recrystallized. If significant amounts of di-acylated byproduct are present, purification by column chromatography may be necessary.

Visualizations

The following diagrams illustrate the logical workflow of the comparative analysis and the chemical transformations for each synthesis route.

G Comparative Analysis Workflow cluster_synthesis Synthesis Routes cluster_analysis Comparative Analysis cluster_evaluation Evaluation Route1 Route 1: Two-Step Synthesis Data Data Comparison (Table) Route1->Data Protocols Experimental Protocols Route1->Protocols Route2 Route 2: Direct Acylation Route2->Data Route2->Protocols Advantages Advantages Data->Advantages Disadvantages Disadvantages Data->Disadvantages Protocols->Advantages Protocols->Disadvantages Viz Visualizations Conclusion Conclusion Advantages->Conclusion Disadvantages->Conclusion

Caption: Workflow for the comparative analysis of synthesis routes.

G Route 1: Two-Step Synthesis via Nitro-Precursor cluster_step1 Step 1: Acylation cluster_step2 Step 2: Reduction Start 3-Nitroaniline Acyl_reagent + Propanoyl Chloride + Pyridine Intermediate N-(3-nitrophenyl)propanamide Reduction_reagent + Reducing Agent (e.g., H₂/Pd/C, SnCl₂, Fe) Product This compound Acyl_reagent->Intermediate Reduction_reagent->Product

Caption: Reaction scheme for the two-step synthesis route.

G Route 2: Direct Selective Acylation cluster_step Selective Acylation Start m-Phenylenediamine Acyl_reagent + Propanoyl Chloride + Pyridine (controlled stoichiometry) Product This compound Acyl_reagent->Product

Caption: Reaction scheme for the direct selective acylation route.

References

Benchmarking N-(3-Aminophenyl)propanamide Derivatives and Analogs Against Known Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the efficacy of aminophenyl amide-based compounds as potent inhibitors of histone deacetylases (HDACs). This guide provides a comprehensive analysis of their performance against established HDAC inhibitors, supported by quantitative data and detailed experimental methodologies.

While the initial focus of this guide was on N-(3-Aminophenyl)propanamide derivatives, a comprehensive review of publicly available scientific literature reveals a greater abundance of research and quantitative data on the closely related N-(2-aminophenyl)benzamide scaffold as a potent inhibitor of histone deacetylases (HDACs). Given the structural similarities and the shared pharmacophore for HDAC inhibition, this guide will focus on benchmarking N-(2-aminophenyl)benzamide derivatives against known HDAC inhibitors. This comparative analysis provides valuable insights into the structure-activity relationships and therapeutic potential of this class of compounds.

Comparative Analysis of Inhibitory Activity

The inhibitory potency of novel compounds is a critical metric in drug discovery. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various N-(2-aminophenyl)benzamide derivatives against several Class I histone deacetylase isoforms. For a robust comparison, the IC50 values of well-established, clinically relevant HDAC inhibitors, Vorinostat (SAHA) and Entinostat (MS-275), are also presented.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)Reference
N-(2-aminophenyl)benzamide Analogs
Compound 15k 801106[1][2]
Compound 19e 210710840[3]
Compound 19k 140560590[3]
Compound 13 (2-methylamino)>15,000-41[4]
Compound 14 (2-amino-6-fluoro)---[4]
Compound 16 >10,000>10,00030[4]
Compound 20 3010050[4]
Known HDAC Inhibitors (Benchmarks)
Vorinostat (SAHA)10-20[5][6][7]
Entinostat (MS-275)243453248[8]
Entinostat (MS-275)510-1700[9]
Entinostat (MS-275)300-8000

Experimental Protocols

The determination of a compound's inhibitory activity against histone deacetylases is paramount for its characterization. A widely employed method is the in vitro fluorometric HDAC inhibition assay.

In Vitro Fluorometric HDAC Inhibition Assay

This assay quantifies the enzymatic activity of HDACs by measuring the fluorescence generated from the deacetylation of a fluorogenic substrate.

Materials:

  • Recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer

  • Test compounds (N-(2-aminophenyl)benzamide derivatives and known inhibitors)

  • Developer solution (containing Trichostatin A as a stop reagent and a protease to cleave the deacetylated substrate)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in HDAC Assay Buffer. A final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well black microplate, add the following components in the specified order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for the control)

    • Diluted recombinant HDAC enzyme

  • Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for 15 minutes.

  • Initiation of Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Mix the plate and incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stopping and Development: Add the developer solution to each well. This will stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 355-360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the biological context and the experimental process, the following diagrams illustrate the HDAC inhibition pathway and a typical inhibitor screening workflow.

HDAC_Inhibition_Pathway Mechanism of HDAC Inhibition cluster_0 Normal Gene Repression cluster_1 Effect of HDAC Inhibitor HDAC HDAC Chromatin_C Condensed Chromatin HDAC->Chromatin_C Leads to Histone Acetylated Histone Histone->HDAC Deacetylation Gene_Off Gene Transcription Repressed Chromatin_C->Gene_Off HDACi HDAC Inhibitor (e.g., N-(2-aminophenyl)benzamide) HDAC_Inhibited Inhibited HDAC HDACi->HDAC_Inhibited Binds to Histone_A Hyperacetylated Histone HDAC_Inhibited->Histone_A Prevents Deacetylation Chromatin_O Relaxed Chromatin Histone_A->Chromatin_O Maintains Gene_On Gene Transcription Activated Chromatin_O->Gene_On

HDAC Inhibition Signaling Pathway

Screening_Workflow Screening Workflow for Novel HDAC Inhibitors start Compound Library (this compound Derivatives) primary_screen Primary Screening (In Vitro HDAC Assay) start->primary_screen hits Initial Hits primary_screen->hits dose_response Dose-Response & IC50 Determination hits->dose_response Active end hits->end Inactive confirmed_hits Confirmed Hits dose_response->confirmed_hits selectivity Selectivity Profiling (HDAC Isoform Panel) confirmed_hits->selectivity lead_candidates Lead Candidates selectivity->lead_candidates Potent & Selective cellular_assays Cell-Based Assays (e.g., Cytotoxicity, Western Blot) lead_candidates->cellular_assays in_vivo In Vivo Studies cellular_assays->in_vivo

Inhibitor Screening Workflow

References

Safety Operating Guide

Safe Disposal of N-(3-Aminophenyl)propanamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of N-(3-Aminophenyl)propanamide. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This compound is classified as an irritant, causing skin, eye, and respiratory irritation[1]. Therefore, it must be handled as hazardous waste.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment. This is to mitigate risks associated with the hazardous nature of this compound.

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A fully buttoned laboratory coat.

Handling Precautions:

  • Avoid contact with skin, eyes, and personal clothing[2].

  • Wash hands thoroughly after handling[2].

  • Avoid breathing fumes[2].

  • Use only with adequate ventilation[2].

  • Minimize dust generation and accumulation[2].

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].

  • Segregation: Do not mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department[3].

  • Containment:

    • Collect all solid waste in a clearly labeled, sealable container[3].

    • The label must include the full chemical name, "this compound," and the words "Hazardous Waste"[3].

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area[3].

    • This area should be away from incompatible materials[3].

  • Consult EHS: Contact your institution's EHS department to schedule a pickup and for any specific institutional procedures[3].

  • Documentation: Complete all required hazardous waste manifests and documentation as provided by your EHS department or the waste disposal contractor[3].

  • Professional Disposal: The licensed hazardous waste contractor will then transport the waste for disposal at an approved waste disposal plant[2].

III. Data Summary for Disposal

At present, specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal, are not available. The compound should be treated as a hazardous chemical waste.

ParameterGuideline
Disposal Method Dispose of as hazardous waste through a licensed contractor[2][3].
Drain Disposal Prohibited. Do not let the product enter drains, other waterways, or soil[2].
Solid Waste Disposal Prohibited in regular trash. Must be collected as hazardous waste[3].
Waste Classification Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations[2].
Container Disposal Do not reuse containers. Dispose of as unused product[2].

IV. Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste from Other Chemicals ppe->segregate contain Collect in a Labeled, Sealable Hazardous Waste Container segregate->contain storage Store in a Designated, Secure, and Well-Ventilated Area contain->storage contact_ehs Contact Institutional EHS for Pickup and Guidance storage->contact_ehs documentation Complete Required Hazardous Waste Manifests contact_ehs->documentation professional_disposal Transfer to Licensed Hazardous Waste Contractor documentation->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.